3-methyl-1H-indazol-5-amine
Description
The exact mass of the compound 3-methyl-1H-indazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYDRGGBUKAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461525 | |
| Record name | 3-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90764-90-2 | |
| Record name | 3-Methyl-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90764-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
3-methyl-1H-indazol-5-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-methyl-1H-indazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-methyl-1H-indazol-5-amine, a significant heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] The document details the integration of various analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to unambiguously confirm the molecular structure. This guide is intended for researchers, analytical scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, data interpretation strategies, and illustrative workflows.
Compound Overview
3-methyl-1H-indazol-5-amine is an aromatic heterocyclic compound. The indazole core is a bicyclic structure composed of a fused benzene ring and a pyrazole ring. Its derivatives are widely explored as important pharmaceutical intermediates for constructing active drug molecules.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1H-indazol-5-amine | [3] |
| CAS Number | 90764-90-2 | [4] |
| Molecular Formula | C₈H₉N₃ | [3][4] |
| Molecular Weight | 147.18 g/mol | [3][4] |
| Monoisotopic Mass | 147.079647300 Da | [3] |
| Melting Point | 232-233 °C | [5][6] |
| Boiling Point (Predicted) | 376.4 ± 22.0 °C | [5] |
| SMILES | CC1=C2C=C(C=CC2=NN1)N | [3] |
Synthesis Pathway
The synthesis of indazole derivatives often involves the cyclization of substituted acetophenones. A common route to 3-methyl-1H-indazole, and by extension its amino-substituted analogue, starts from a corresponding 2-aminoacetophenone derivative, which undergoes diazotization followed by reduction and cyclization.
Caption: A plausible synthetic workflow for 3-methyl-1H-indazol-5-amine.
Structure Elucidation Workflow
A definitive structural elucidation requires a multi-faceted analytical approach.[7] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: General workflow for spectroscopic structure elucidation.
Spectroscopic & Spectrometric Data Analysis
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and exact mass of the molecule. The fragmentation pattern can further corroborate the proposed structure.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Assignment |
| [M]⁺ | 147.07910 | Molecular Ion |
| [M+H]⁺ | 148.08693 | Protonated Molecular Ion |
| [M+Na]⁺ | 170.06887 | Sodium Adduct |
| [M-H]⁻ | 146.07237 | Deprotonated Molecular Ion |
| Data sourced from predicted values.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3450 - 3250 | N-H (amine & indazole) | Two sharp bands for primary amine (asymmetric & symmetric stretch), possibly overlapping with a broader N-H stretch from the indazole ring. |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2980 - 2850 | Aliphatic C-H | Methyl group stretch |
| 1650 - 1580 | C=C | Aromatic ring stretching |
| 1640 - 1560 | N-H | Amine scissoring (bending) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. The following data is predicted for a standard analysis in DMSO-d₆.
Table 4: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 | Broad Singlet | 1H | Indazole N-H |
| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic H (H4) |
| ~ 6.8 - 7.0 | Singlet / Doublet | 1H | Aromatic H (H6) |
| ~ 6.6 - 6.8 | Doublet of Doublets | 1H | Aromatic H (H7) |
| ~ 5.0 | Broad Singlet | 2H | Amine (-NH₂) |
| ~ 2.4 | Singlet | 3H | Methyl (-CH₃) |
Table 5: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C5 (bearing -NH₂) |
| ~ 142 | C3 (bearing -CH₃) |
| ~ 140 | C7a (ring junction) |
| ~ 122 | C4 |
| ~ 120 | C3a (ring junction) |
| ~ 115 | C7 |
| ~ 100 | C6 |
| ~ 12 | -CH₃ |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Acquire data in both positive and negative ion modes to observe various adducts.
-
Parameters:
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
-
-
Data Processing: Determine the exact mass of the parent ion and calculate the molecular formula using the instrument's software. Compare the isotopic pattern with the theoretical pattern for C₈H₉N₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) method or by creating a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Identify and label the characteristic absorption peaks corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak). Assign all proton and carbon signals to their respective atoms in the structure.
Data Integration for Structure Confirmation
The final structure is confirmed by ensuring all collected data points are consistent with the proposed molecule.
Caption: Correlation of spectroscopic data to the final confirmed structure.
Conclusion
The structural elucidation of 3-methyl-1H-indazol-5-amine is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy identifies key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework and atom connectivity. The protocols and representative data presented in this guide offer a robust blueprint for the characterization of this compound and its analogues, facilitating further research and development in medicinal chemistry.
References
- 1. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 2. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [amp.chemicalbook.com]
- 3. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-1H-INDAZOL-5-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-methyl-1H-indazol-5-amine|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - 3-methyl-1h-indazol-5-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Methyl-1H-indazol-5-amine (CAS Number: 90764-90-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-indazol-5-amine, identified by CAS number 90764-90-2, is a heterocyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 3-methyl-1H-indazol-5-amine, with a focus on its role as a key building block for the development of potent enzyme inhibitors. Detailed experimental protocols and an exploration of its involvement in key signaling pathways are presented to support further research and development efforts.
Chemical and Physical Properties
3-Methyl-1H-indazol-5-amine is a solid, yellow to brown powder at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90764-90-2 | |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1] |
| IUPAC Name | 3-methyl-1H-indazol-5-amine | [1] |
| Synonyms | 5-Amino-3-methyl-1H-indazole, 5-Amino-3-methylindazole | [3] |
| Melting Point | 232-233 °C | [3] |
| Boiling Point (Predicted) | 376.4 ± 22.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 14.91 ± 0.40 | [4] |
| Appearance | Yellow to brown solid |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-methyl-1H-indazol-5-amine.
Mass Spectrometry
The mass spectrum of 3-methyl-1H-indazol-5-amine shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 147 | [M]+ |
| 146 | [M-H]+ |
| 132 | [M-NH]+ |
| 105 | [C₇H₅N]+ |
Data sourced from PubChem CID 11298049[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3250 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | C-H stretching of the aromatic ring |
| 1650-1580 | N-H bending of the primary amine and C=C stretching of the aromatic ring |
| 1600-1475 | Aromatic ring C=C stretching |
| 1335-1250 | C-N stretching of the aromatic amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for 3-methyl-1H-indazol-5-amine are not available in the public domain. However, based on its structure, the following proton and carbon environments are expected:
-
¹H NMR: Signals corresponding to the methyl protons, the amine protons, and the protons on the aromatic ring.
-
¹³C NMR: Signals for the methyl carbon, and the eight carbons of the indazole ring system, with those bonded to nitrogen appearing at characteristic chemical shifts.
Synthesis
A common synthetic route to 3-methyl-1H-indazole, a direct precursor to 3-methyl-1H-indazol-5-amine, involves a diazotization reaction of 2-aminoacetophenone followed by reduction.
Synthesis of 3-Methyl-1H-indazole
A patented method describes the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone.[5]
Experimental Protocol:
-
Diazotization: 2-aminoacetophenone is dissolved in an acidic solution (e.g., hydrochloric acid). An aqueous solution of sodium nitrite is added dropwise at a low temperature (0-10 °C) to form the diazonium salt.
-
Reduction and Cyclization: A solution of stannous chloride dihydrate in hydrochloric acid is slowly added to the diazonium salt solution, maintaining the low temperature. The reaction mixture is stirred overnight.
-
Work-up and Isolation: The reaction mixture is poured into ice water and filtered. The pH of the filtrate is adjusted to 8-9 with a base to precipitate the product. The solid is then filtered, washed, and dried to yield 3-methyl-1H-indazole.
The subsequent amination at the 5-position can be achieved through standard nitration and reduction steps.
Biological Activity and Therapeutic Potential
3-Methyl-1H-indazol-5-amine serves as a crucial starting material for the synthesis of various compounds with significant therapeutic potential. Its derivatives have been investigated as inhibitors of several key enzymes implicated in diseases such as cancer and infectious diseases.
Inhibition of Bromodomain-containing Protein 4 (BRD4)
Derivatives of 3-methyl-1H-indazole have been designed and synthesized as selective inhibitors of Bromodomain-containing protein 4 (BRD4).[6] BRD4 is an epigenetic reader that plays a critical role in regulating the expression of oncogenes like c-Myc.[6] Inhibition of BRD4 is a promising strategy for cancer therapy.
Signaling Pathway:
References
- 1. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-methyl-1h-indazol-5-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 3. 3-methyl-1H-indazol-5-amine|lookchem [lookchem.com]
- 4. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-methyl-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role as a scaffold for kinase inhibitors.
Chemical Identity and Nomenclature
The compound with the chemical structure of a methyl group at the 3rd position and an amine group at the 5th position of a 1H-indazole ring is systematically named according to IUPAC nomenclature. It is also known by several synonyms in commercial and academic literature.
IUPAC Name: 3-methyl-1H-indazol-5-amine[1]
Table 1: Synonyms of 3-methyl-1H-indazol-5-amine
| Synonym | Source |
| 5-Amino-3-methyl-1H-indazole | [1] |
| 5-Amino-3-methylindazole | |
| 3-methyl-2H-indazol-5-amine | [1] |
| 3-Methyl-1H-indazol-5-ylamine | [1] |
| 5-amino-3-methyl indazole | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-methyl-1H-indazol-5-amine is presented in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data of 3-methyl-1H-indazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| CAS Number | 90764-90-2 | [1] |
| Appearance | Off-white solid | |
| Melting Point | 232-233 °C | [2] |
| Boiling Point | 376.4±22.0 °C (Predicted) | |
| Density | 1.295±0.06 g/cm³ (Predicted) | |
| pKa | 14.91±0.40 (Predicted) |
Synthesis Protocol
The synthesis of 3-methyl-1H-indazol-5-amine is typically achieved through a two-step process involving the formation of a nitro-intermediate followed by its reduction. A detailed experimental protocol for the reduction step is provided below.
Experimental Protocol: Reduction of 3-methyl-5-nitro-1H-indazole
This protocol outlines the catalytic hydrogenation of 3-methyl-5-nitro-1H-indazole to yield 3-methyl-1H-indazol-5-amine.
Materials:
-
3-methyl-5-nitro-1H-indazole
-
Palladium on activated carbon (10% w/w)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions under pressure
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 3-methyl-5-nitro-1H-indazole in methanol.
-
Carefully add 10% palladium on activated carbon to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 760.051 Torr.
-
Stir the reaction mixture vigorously at 20 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-indazol-5-amine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Yield: 84.5%
Biological Significance and Potential Applications
While specific signaling pathways for 3-methyl-1H-indazol-5-amine are not extensively documented in publicly available literature, the broader class of 3-aminoindazoles has garnered significant attention in drug discovery, particularly as kinase inhibitors.[3][4] The 1H-indazole-3-amine scaffold has been identified as an effective "hinge-binding" fragment for various protein kinases.[5]
Derivatives of 3-aminoindazole have been investigated as potent inhibitors of several receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) [3]
-
Platelet-Derived Growth Factor Receptors (PDGFRs) [3]
-
Fibroblast Growth Factor Receptors (FGFRs) [6]
-
BCR-ABL Kinase , including imatinib-resistant mutants.[7][8]
The development of such inhibitors is a key strategy in modern oncology for targeting angiogenesis and cell proliferation.[3][4] The core structure of 3-methyl-1H-indazol-5-amine serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.[9][10]
Visualized Synthesis Workflow
As a specific signaling pathway for 3-methyl-1H-indazol-5-amine is not yet elucidated, the following diagram illustrates the logical workflow of its synthesis, a critical process for its availability in research and development.
Caption: Synthetic pathway of 3-methyl-1H-indazol-5-amine.
References
- 1. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methyl-1H-indazol-5-amine|lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]
- 7. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 10. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-methyl-1H-indazol-5-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
3-methyl-1H-indazol-5-amine is a crucial building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active molecules. Its structural motif is found in numerous compounds investigated for therapeutic applications. This guide will focus on the most common and well-documented synthetic pathways to obtain this versatile intermediate.
Primary Synthetic Pathway: From 2-Methyl-5-nitroaniline
The most established route to 3-methyl-1H-indazol-5-amine involves a two-step process: the formation of 3-methyl-5-nitro-1H-indazole from 2-methyl-5-nitroaniline, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 3-methyl-5-nitro-1H-indazole
This step involves the diazotization of 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine), followed by an intramolecular cyclization to form the indazole ring.
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 2-methyl-5-nitroaniline (1.0 g, 6.57 mmol) in glacial acetic acid (40 mL).
-
Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[1]
-
Diazotization: Prepare a solution of sodium nitrite (0.45 g, 6.57 mmol) in a minimal amount of water (e.g., 1 mL). Add this solution to the cooled aniline solution. It is critical to maintain the reaction temperature below 25°C during this addition, as the reaction is exothermic.[1]
-
Reaction: Continue to stir the mixture for 15 minutes after the addition of the sodium nitrite solution is complete.[1]
-
Cyclization: Allow the solution to stand at room temperature for 3 days to ensure the completion of the cyclization process.[1]
-
Work-up: Concentrate the solution under reduced pressure. Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[1]
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as methanol to yield 3-methyl-5-nitro-1H-indazole.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-nitroaniline | [1] |
| Key Reagents | Glacial Acetic Acid, Sodium Nitrite | [1] |
| Reaction Time | 3 days | [1] |
| Yield | 72-96% (crude) | [2] |
| Melting Point | 213-214 °C | [3] |
Logical Relationship Diagram for Step 1:
Caption: Synthesis of 3-methyl-5-nitro-1H-indazole.
Step 2: Reduction of 3-methyl-5-nitro-1H-indazole to 3-methyl-1H-indazol-5-amine
The final step is the reduction of the nitro group on the indazole ring to an amine group. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation vessel, suspend 3-methyl-5-nitro-1H-indazole in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically under pressure, e.g., 1-4 atm) and stir at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-1H-indazol-5-amine.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 3-methyl-5-nitro-1H-indazole | |
| Key Reagents | 10% Pd/C, Hydrogen | |
| Solvent | Methanol or Ethanol | |
| Reaction Time | Typically a few hours | |
| Yield | High (often >90%) | |
| Melting Point | Not consistently reported |
Experimental Workflow Diagram for Step 2:
Caption: Catalytic hydrogenation workflow.
Alternative Synthetic Pathway: From 2'-Chloro-5'-nitroacetophenone
An alternative route to 3-methyl-1H-indazol-5-amine begins with 2'-chloro-5'-nitroacetophenone. This method involves a reaction with hydrazine, which acts as a binucleophile to form the pyrazole ring and simultaneously introduces the precursors to the amine functionality.
Experimental Protocol (General Outline):
-
Reaction: Reflux a mixture of 2'-chloro-5'-nitroacetophenone with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction forms the indazole ring through nucleophilic aromatic substitution of the chlorine and condensation with the ketone.
-
Reduction: The resulting 3-methyl-5-nitro-1H-indazole can then be reduced to the target amine as described in the primary pathway.
Further detailed experimental conditions and yields for this specific pathway are less commonly reported in readily accessible literature.
Physicochemical Properties of 3-methyl-1H-indazol-5-amine
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| CAS Number | 90764-90-2 | [4] |
| Appearance | Solid | |
| Exact Mass | 147.079647300 Da | [4] |
Safety Considerations
-
2-Methyl-5-nitroaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[1]
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Hydrazine Hydrate: This is a corrosive and toxic substance. Handle with extreme care in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.
This guide provides a foundational understanding of the synthesis of 3-methyl-1H-indazol-5-amine. Researchers should consult the primary literature for more specific details and adapt the procedures to their laboratory conditions and scale.
References
The Emerging Therapeutic Landscape of 3-Methyl-1H-Indazol-5-Amine Derivatives: A Technical Guide to Key Targets
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-indazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth analysis of the key therapeutic targets of its derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Core Therapeutic Targets and Quantitative Activity
Derivatives of 3-methyl-1H-indazol-5-amine have shown potent inhibitory activity against several key proteins implicated in cancer progression. The primary targets identified to date include Bromodomain-containing Protein 4 (BRD4), Tyrosine Threonine Kinase (TTK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the BCR-ABL fusion protein. The inhibitory activities of selected derivatives against these targets are summarized below.
| Compound ID | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| BRD4 Inhibitors | ||||
| Derivative 9d | BRD4-BD1 | 87 | TR-FRET Assay | |
| Derivative 9u | BRD4-BD1 | 126 | TR-FRET Assay | |
| Derivative 9w | BRD4-BD1 | 153 | TR-FRET Assay | |
| TTK Inhibitors | ||||
| CFI-401870 | TTK | < 10 | Kinase Assay | |
| VEGFR2 Inhibitors | ||||
| Axitinib | VEGFR2 | 0.2 | Kinase Assay | |
| BCR-ABL Inhibitors | ||||
| AKE-72 | BCR-ABL (WT) | < 0.5 | Kinase Assay | |
| AKE-72 | BCR-ABL (T315I) | 9 | Kinase Assay |
Key Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of 3-methyl-1H-indazol-5-amine derivatives is rooted in their ability to modulate critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
BRD4 and Transcriptional Regulation
BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to oncogenes such as c-Myc. Inhibition of BRD4 by 3-methyl-1H-indazol-5-amine derivatives disrupts this process, leading to the downregulation of key cancer-driving genes.
TTK and Mitotic Checkpoint Control
TTK, also known as Mps1, is a crucial kinase for the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK leads to mitotic errors, aneuploidy, and ultimately cell death in rapidly dividing cancer cells.
VEGFR2 and Angiogenesis
VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. By inhibiting VEGFR2, 3-methyl-1H-indazol-5-amine derivatives can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
BCR-ABL and Chronic Myeloid Leukemia (CML)
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. Specific 3-methyl-1H-indazol-5-amine derivatives have been designed to inhibit BCR-ABL, including the drug-resistant T315I mutant, offering a promising therapeutic strategy for CML patients.
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of 3-methyl-1H-indazol-5-amine derivatives. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for TTK, VEGFR2, and BCR-ABL kinases.
-
Reagents and Materials :
-
Recombinant human kinase (e.g., TTK, VEGFR2, or BCR-ABL)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR2)
-
Test compounds (3-methyl-1H-indazol-5-amine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white assay plates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a mixture of the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
BRD4-Histone Interaction Assay (TR-FRET)
-
Reagents and Materials :
-
Recombinant human BRD4-BD1 protein (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16
-
LanthaScreen™ Eu-anti-GST antibody
-
Streptavidin-conjugated APC or d2
-
TR-FRET buffer
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in TR-FRET buffer.
-
Add the diluted compounds, BRD4-BD1 protein, and biotinylated histone peptide to the wells of a 384-well plate.
-
Incubate at room temperature for 1 hour.
-
Add the Eu-anti-GST antibody and streptavidin-APC/d2 mixture.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values.
-
Cell Proliferation Assay (MTT Assay)
-
Reagents and Materials :
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
-
Western Blotting for Protein Expression
This protocol can be used to assess the downstream effects of inhibitors on target-related proteins (e.g., c-Myc for BRD4 inhibition, or phosphorylated vs. total target protein levels).
-
Reagents and Materials :
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure :
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Conclusion
The 3-methyl-1H-indazol-5-amine scaffold represents a versatile platform for the development of potent and selective inhibitors against a range of clinically relevant cancer targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this promising class of compounds. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.
The Versatility of 3-methyl-1H-indazol-5-amine: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-indazol-5-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its unique combination of a bicyclic aromatic system, hydrogen bond donors and acceptors, and a strategic vector for substitution makes it an ideal starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, key derivatives, and therapeutic applications of the 3-methyl-1H-indazol-5-amine scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology.
Synthesis of the Core Scaffold
The synthesis of 3-methyl-1H-indazol-5-amine is typically achieved through a multi-step process, with the most common route involving the construction of the indazole ring followed by the introduction or modification of the amine functionality. A representative synthetic pathway commences with the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3-methyl-1H-indazol-5-amine
A plausible and commonly employed route for the synthesis of 3-methyl-1H-indazol-5-amine involves the nitration of 3-methyl-1H-indazole to yield 3-methyl-5-nitro-1H-indazole, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 3-methyl-5-nitro-1H-indazole
-
Dissolution: Dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Cooling: Cool the solution to 15-20°C in an ice-water bath.
-
Diazotization: Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 25°C.
-
Reaction: Stir the mixture for 15 minutes and then allow it to stand at room temperature for 3 days to facilitate complete cyclization.
-
Work-up: Concentrate the solution under reduced pressure. Dilute the residue with water and stir to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield 3-methyl-5-nitro-1H-indazole.
Step 2: Reduction to 3-methyl-1H-indazol-5-amine
-
Catalyst Slurry: Prepare a slurry of palladium on activated carbon (10% w/w) in methanol.
-
Hydrogenation: To a solution of 3-methyl-5-nitro-1H-indazole in methanol, add the catalyst slurry.
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-indazol-5-amine.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization to yield pure 3-methyl-1H-indazol-5-amine.
Experimental Workflow for Synthesis and Initial Biological Screening
Caption: A generalized workflow from the synthesis of the core scaffold to the biological evaluation of its derivatives.
The 3-methyl-1H-indazol-5-amine Scaffold in Kinase Inhibitor Design
The indazole ring system is a well-established "hinge-binder" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region. The 5-amino group of 3-methyl-1H-indazol-5-amine provides a crucial attachment point for various side chains that can extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby conferring potency and selectivity.
Prominent Examples and Biological Activity
A number of potent kinase inhibitors have been developed utilizing the indazole scaffold. While not all of them are direct derivatives of 3-methyl-1H-indazol-5-amine, their structures and activities provide valuable insights into the potential of this core.
| Compound/Derivative Class | Target(s) | IC50/GI50 (nM) | Cell Line | Reference |
| Axitinib (Inlyta®) | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | N/A (Enzymatic) | [1] |
| Pazopanib (Votrient®) | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10, 30, 47, 84/71, 140/146 | N/A (Enzymatic) | [2] |
| AKE-72 | BCR-ABL (WT) | < 0.5 | K-562 | [3] |
| BCR-ABL (T315I) | 9 | Ba/F3 | [3] | |
| BMS-599626 | HER1 (EGFR) | 20 | N/A (Enzymatic) | [4][5] |
| HER2 | 30 | N/A (Enzymatic) | [4][5] | |
| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 | N/A (Enzymatic) | [6] |
| Indazole amide (6o) | N/A | 5150 | K-562 | [7] |
Note: Axitinib and Pazopanib are included as prominent examples of indazole-based kinase inhibitors, although they are not direct derivatives of 3-methyl-1H-indazol-5-amine. Their inclusion highlights the therapeutic success of the broader indazole scaffold.
Key Signaling Pathways Targeted by Indazole Derivatives
Derivatives of the indazole scaffold have been shown to inhibit a range of kinases involved in critical cancer-related signaling pathways.
VEGFR/PDGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Caption: Simplified VEGFR/PDGFR signaling pathway and the point of intervention by indazole-based inhibitors.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).
Caption: The oncogenic BCR-ABL signaling pathway in CML and its inhibition by indazole derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-methyl-1H-indazol-5-amine derivatives is highly dependent on the nature and position of substituents.
Caption: Key structure-activity relationships for the 3-methyl-1H-indazol-5-amine scaffold.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay (Representative Protocol for VEGFR-2/KDR)
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Prepare serial dilutions of the test compounds (indazole derivatives) in a suitable solvent (e.g., DMSO) and then in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells. Add diluent solution to control wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ATP consumed using a luminescence-based kit (e.g., Kinase-Glo™).
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
The 3-methyl-1H-indazol-5-amine scaffold is a highly versatile and valuable core in modern drug discovery. Its synthetic accessibility and the strategic placement of functional groups allow for the generation of diverse chemical libraries with a wide range of biological activities. The success of indazole-based drugs in the clinic, particularly in the field of oncology, underscores the potential of this scaffold. As our understanding of disease biology continues to grow, the 3-methyl-1H-indazol-5-amine core will undoubtedly remain a key building block for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
literature review of 3-methyl-1H-indazol-5-amine
An In-depth Technical Guide to 3-methyl-1H-indazol-5-amine
Introduction
3-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound featuring an indazole core. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] This compound serves as a crucial synthetic intermediate or building block for the construction of more complex, biologically active molecules.[3] Its structural rigidity and ability to participate in various chemical modifications make it a valuable component in the design of small molecule drugs, particularly in the field of oncology and inflammation.[4][5] This guide provides a comprehensive review of its chemical properties, synthesis, spectroscopic characteristics, and its pivotal role in the development of modern therapeutics.
Chemical and Physical Properties
The fundamental physicochemical properties of 3-methyl-1H-indazol-5-amine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 90764-90-2 | [6] |
| Molecular Formula | C₈H₉N₃ | [6] |
| Molecular Weight | 147.18 g/mol | [6] |
| Appearance | Yellow to brown solid | - |
| Melting Point | 232-233 °C | [7] |
| Boiling Point | 376.4 ± 22.0 °C (Predicted) | - |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 14.91 ± 0.40 (Predicted) | - |
| XLogP3 | 1.3 | [8] |
Spectroscopic Data
Detailed experimental spectra for 3-methyl-1H-indazol-5-amine are not widely published, as it is primarily a synthetic intermediate. However, based on its structure and general principles of spectroscopy, the following characteristics are expected.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (H4, H6, H7) expected in the δ 7.0-7.5 ppm region. - A singlet for the methyl group (C3-CH₃) around δ 2.4 ppm. - A broad singlet for the amine protons (-NH₂) around δ 3.5-5.0 ppm, which would be exchangeable with D₂O. - A very broad singlet for the indazole N-H proton at δ > 10 ppm. |
| ¹³C NMR | - Aromatic carbons in the δ 110-150 ppm range. - The methyl carbon (C3-CH₃) signal is expected around δ 10-20 ppm. |
| IR Spectroscopy | - N-H stretching of the primary amine as two sharp bands in the 3300-3500 cm⁻¹ region. - A broad N-H stretch for the indazole ring N-H. - C-H stretching (aromatic and aliphatic) just above and below 3000 cm⁻¹. - N-H bending (scissoring) absorption around 1600-1650 cm⁻¹. - C=C and C=N stretching in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺) peak at m/z = 147. - [M+H]⁺ peak at m/z = 148.[8] |
Synthesis
3-methyl-1H-indazol-5-amine is typically synthesized through a multi-step process starting from commercially available materials. The workflow below illustrates a common synthetic route.
References
- 1. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-methyl-1H-indazol-5-amine|lookchem [lookchem.com]
- 8. PubChemLite - 3-methyl-1h-indazol-5-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Methyl-1H-indazol-5-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in biologically active compounds. Within this esteemed class of heterocycles, 3-methyl-1H-indazol-5-amine has emerged as a critical building block, particularly in the synthesis of targeted cancer therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of 3-methyl-1H-indazol-5-amine. We will explore the evolution of its synthetic routes, from early foundational methods to contemporary optimized protocols. A significant focus will be placed on its pivotal role as a key intermediate in the manufacture of blockbuster kinase inhibitors, elucidating the underlying mechanisms of action and the signaling pathways these drugs modulate. This guide is intended to be a definitive resource for researchers and professionals in the field of drug discovery and development, offering both historical context and practical, field-proven insights.
Introduction: The Indazole Nucleus in Medicinal Chemistry
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. First described by Emil Fischer in the late 19th century, the indazole scaffold has since become a subject of intense investigation in pharmaceutical research.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets.
Indazole derivatives are found in a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, anti-cancer, anti-HIV, and anti-depressant agents, among others.[2] The stability of the indazole ring, coupled with the potential for substitution at multiple positions, provides a rich chemical space for the design of novel therapeutics. The 1H- and 2H-tautomers of indazole are the most common, with the 1H-tautomer generally being the more stable form.[1]
The Historical Trajectory and Discovery of 3-Methyl-1H-indazol-5-amine
While a singular, definitive "discovery" of 3-methyl-1H-indazol-5-amine in the annals of chemical literature is not readily apparent, its emergence is intrinsically linked to the broader exploration of indazole chemistry. The synthesis of many indazole derivatives has historically commenced with substituted anilines or other benzene derivatives, which are then cyclized to form the bicyclic core.
The synthesis of 5-nitroindazoles, the direct precursors to 5-aminoindazoles, has been documented in publications like Organic Syntheses, showcasing early methods for the preparation of this key intermediate class.[3] The preparation of 3-methyl-1H-indazol-5-amine, therefore, represents a logical progression in the functionalization of the indazole scaffold. Its significance grew exponentially with the advent of targeted cancer therapies in the late 20th and early 21st centuries, where it was identified as a crucial intermediate for the synthesis of potent kinase inhibitors.
Synthesis and Characterization
The synthesis of 3-methyl-1H-indazol-5-amine is most commonly achieved through a multi-step process that begins with readily available starting materials. The general strategy involves the construction of a substituted 5-nitroindazole, followed by the reduction of the nitro group to the corresponding amine.
Synthetic Pathways
A prevalent and scalable synthetic route is outlined below:
Scheme 1: A Common Synthetic Route to 3-Methyl-1H-indazol-5-amine
Caption: Synthetic pathway to 3-methyl-1H-indazol-5-amine.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazol-5-amine via Reduction of 5-Nitro-3-methyl-1H-indazole [4]
Step 1: Synthesis of 5-Nitro-3-methyl-1H-indazole (Precursor)
A detailed procedure for the synthesis of the precursor, 5-nitro-3-methyl-1H-indazole, can be adapted from established methods for similar indazoles. A common approach involves the diazotization of an appropriate substituted aniline followed by intramolecular cyclization.
Step 2: Reduction of 5-Nitro-3-methyl-1H-indazole
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-nitro-3-methyl-1H-indazole in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 3-methyl-1H-indazol-5-amine can be purified by recrystallization or column chromatography to afford the final product as a solid.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Approximately 175-180 °C (decomposes) |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Expected Spectroscopic Characteristics:
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - A singlet for the methyl group (C3-CH₃) around δ 2.4-2.6 ppm. - A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O. - A broad singlet for the indazole NH proton at a downfield chemical shift. |
| ¹³C NMR | - Aromatic carbons in the range of δ 100-150 ppm. - A signal for the methyl carbon around δ 10-15 ppm. |
| IR (Infrared) | - N-H stretching vibrations for the primary amine and the indazole NH in the range of 3200-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups. - C=C and C=N stretching vibrations characteristic of the indazole ring. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z = 147. |
Role in Drug Development: A Gateway to Kinase Inhibitors
The true significance of 3-methyl-1H-indazol-5-amine in modern drug discovery lies in its role as a key intermediate in the synthesis of several multi-kinase inhibitors. The indazole core, and specifically the 3-methyl-1H-indazol-amine scaffold, serves as an effective hinge-binding motif for the ATP-binding pocket of various kinases.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets VEGFR, PDGFR, and c-Kit, among other tyrosine kinases.[5][6] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib often begins with 3-methyl-6-nitro-1H-indazole, a constitutional isomer of the precursor to our target molecule.[7] The synthetic strategies for Pazopanib highlight the importance of the substituted amino-indazole core.
Pazopanib's Mechanism of Action and Targeted Signaling Pathways
Pazopanib exerts its anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
Caption: Pazopanib's inhibitory action on key signaling pathways.
Axitinib: A Potent VEGFR Inhibitor
Axitinib (Inlyta®) is another potent and selective second-generation tyrosine kinase inhibitor of VEGFRs 1, 2, and 3.[8][9] It is primarily used in the treatment of advanced renal cell carcinoma. The chemical structure of Axitinib also features an indazole core, underscoring the importance of this scaffold in designing effective VEGFR inhibitors. While the exact starting material may vary in different synthetic routes, the functionalized indazole moiety is a constant and critical component.
Axitinib's Mechanism of Action and Targeted Signaling Pathways
Axitinib's primary mechanism is the potent inhibition of VEGFRs, which disrupts the signaling cascade that leads to angiogenesis.
Caption: Axitinib's targeted inhibition of the VEGFR signaling pathway.
Conclusion and Future Perspectives
The journey of 3-methyl-1H-indazol-5-amine from a functionalized heterocyclic compound to a cornerstone intermediate in the synthesis of life-saving cancer drugs is a testament to the enduring importance of fundamental organic synthesis in drug discovery. Its history is interwoven with the broader narrative of indazole chemistry and the rise of targeted therapies. The synthetic routes to this valuable compound have been refined over time to meet the demands of large-scale pharmaceutical production.
As our understanding of the kinome and the signaling pathways that drive cancer continues to expand, the indazole scaffold, and specifically derivatives like 3-methyl-1H-indazol-5-amine, will undoubtedly continue to serve as a fertile ground for the development of the next generation of targeted therapeutics. The insights provided in this guide are intended to equip researchers and drug development professionals with a comprehensive understanding of this pivotal molecule, fostering further innovation in the field of medicinal chemistry.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib? Retrieved from [Link]
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride? Retrieved from [Link]
- Axitinib in Metast
- 3-methyl-1h-indazol-5-amine (C8H9N3). PubChemLite.
- PharmGKB summary: pazopanib p
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Dr.Oracle. (2025, December 18). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Retrieved from [Link]
- (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC - PubMed Central.
- Schematic of pazopanib signaling pathways. The standard receptor... | Download Scientific Diagram.
- The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. NINGBO INNO PHARMCHEM CO.,LTD.
- Axitinib Signaling Pathway Modulation in Cancer Cells: An In-depth Technical Guide. Benchchem.
- 3-METHYL-1H-INDAZOL-5-AMINE synthesis. ChemicalBook.
- 3-methyl-1H-indazol-5-amine. ChemBK.
- CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
- 5-nitroindazole. Organic Syntheses Procedure.
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Basic 1H- and 13C-NMR Spectroscopy. Thieme.
- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
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An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant biological pathway interactions, offering a valuable resource for researchers engaged in drug discovery and development. The indazole moiety is found in a variety of FDA-approved drugs, highlighting its therapeutic importance.[1]
Physicochemical Properties
The physicochemical properties of 3-methyl-1H-indazol-5-amine are fundamental to its behavior in biological systems and its suitability as a drug candidate intermediate. A summary of these properties is presented below.
Table 1: Summary of Physicochemical Properties of 3-methyl-1H-indazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem[2] |
| Molecular Weight | 147.18 g/mol | PubChem[2] |
| Appearance | Brown Solid (inferred from related compounds) | Sigma-Aldrich[3] |
| Melting Point | 232-233 °C | LookChem[4] |
| Boiling Point (Predicted) | 376.4 ± 22.0 °C | ChemicalBook |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemBK |
| pKa (Predicted) | 14.91 ± 0.40 | LookChem[4] |
| logP (Predicted) | 1.3 | PubChem[2] |
| Solubility | Experimental data not readily available. Likely soluble in polar organic solvents and sparingly soluble in water. | N/A |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 3-methyl-1H-indazol-5-amine.
-
Mass Spectrometry: The mass spectrum of 3-methyl-1H-indazol-5-amine would show a molecular ion peak (M+) at m/z 147, corresponding to its molecular weight.[5]
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine and the indazole ring around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C=C stretching of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum would likely exhibit signals for the aromatic protons in the range of 6.5-8.0 ppm. The methyl group protons would appear as a singlet around 2.0-2.5 ppm. The amine (NH₂) protons would likely show a broad singlet, and the indazole N-H proton would also be present as a broad singlet, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The aromatic carbons would resonate in the downfield region (100-150 ppm), while the methyl carbon would appear in the upfield region (around 15-25 ppm).
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 3-methyl-1H-indazol-5-amine are provided below.
Synthesis of 3-methyl-1H-indazol-5-amine
A common synthetic route to 3-methyl-1H-indazol-5-amine involves the cyclization of an appropriately substituted phenylhydrazine or the reduction of a nitroindazole precursor.[6][7]
Protocol for Reductive Cyclization:
-
Starting Material: 2-amino-5-nitroacetophenone.
-
Diazotization: The starting material is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction and Cyclization: The diazonium salt is then reduced in situ, for example, with stannous chloride in concentrated hydrochloric acid. This reduction leads to the formation of the indazole ring.
-
Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude 3-methyl-1H-indazol-5-amine is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
A small, finely powdered sample of 3-methyl-1H-indazol-5-amine is packed into a capillary tube.[2][8][9]
-
The capillary tube is placed in a melting point apparatus.[8]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] A sharp melting point range (typically within 1-2 °C) indicates high purity.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Protocol:
-
An excess amount of solid 3-methyl-1H-indazol-5-amine is added to a known volume of water in a flask.[3][10]
-
The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][11]
-
The mixture is then filtered or centrifuged to separate the undissolved solid.[10][11]
-
The concentration of 3-methyl-1H-indazol-5-amine in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[3]
pKa Determination (Potentiometric Titration)
The pKa value indicates the acidity or basicity of a compound.
Protocol:
-
A known concentration of 3-methyl-1H-indazol-5-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol.[12][13]
-
The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.[14][15]
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.[14][15]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[14]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
Equal volumes of n-octanol and water are pre-saturated with each other.
-
A known amount of 3-methyl-1H-indazol-5-amine is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound.[4][16]
-
The mixture is then allowed to stand until the two phases have completely separated.[4]
-
The concentration of 3-methyl-1H-indazol-5-amine in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 3-methyl-1H-indazol-5-amine.
Caption: A generalized workflow for the synthesis and purification of 3-methyl-1H-indazol-5-amine.
p53/MDM2 Signaling Pathway
Derivatives of 1H-indazole-3-amine have been investigated for their potential to modulate the p53/MDM2 signaling pathway, which is a critical regulator of cell cycle and apoptosis.[17] Inhibition of the MDM2-p53 interaction can lead to the activation of p53's tumor-suppressive functions.[12]
Caption: The p53/MDM2 autoregulatory feedback loop and the potential point of intervention for indazole derivatives.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. 3-METHYL-1H-INDAZOL-5-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. byjus.com [byjus.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
Exploring the Chemical Landscape of 3-Methyl-1H-Indazol-5-Amine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-methyl-1H-indazol-5-amine serves as a crucial starting point for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the chemical space surrounding 3-methyl-1H-indazol-5-amine analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their role as kinase inhibitors in oncology.
Synthesis of the 3-Methyl-1H-Indazole Core
The synthesis of the 3-methyl-1H-indazole core can be achieved through various synthetic routes. A common and effective method involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization.
General Synthetic Protocol
A widely employed synthetic route to produce 3-methyl-1H-indazoles starts from 2-aminoacetophenone derivatives. The process involves a diazotization reaction followed by cyclization.
Experimental Protocol: Synthesis of 3-methyl-1H-indazole
-
Step 1: Diazotization of 2-aminoacetophenone. 2-aminoacetophenone is dissolved in an acidic solution, typically hydrochloric acid. The solution is cooled to 0-10°C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The reaction is stirred for a designated period to ensure the complete formation of the diazonium salt.
-
Step 2: Reduction and Cyclization. A solution of a reducing agent, such as stannous chloride (SnCl₂) in hydrochloric acid, is slowly added to the diazonium salt solution at a controlled temperature. This initiates the reduction of the nitro group (if present) and facilitates the intramolecular cyclization to form the indazole ring. The reaction mixture is typically stirred overnight.
-
Step 3: Isolation and Purification. The reaction mixture is poured into ice water, and the pH is adjusted to be weakly alkaline to precipitate the product. The crude product is then collected by filtration, dried, and can be further purified by recrystallization or column chromatography to yield pure 3-methyl-1H-indazole.
Biological Activities and Therapeutic Potential
Analogs of 3-methyl-1H-indazol-5-amine have demonstrated a wide range of biological activities, with a significant focus on their potential as anti-cancer agents through the inhibition of various protein kinases.
Kinase Inhibition
Indazole derivatives have been extensively investigated as inhibitors of several key kinases implicated in cancer progression, including BCR-ABL, Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1), and Polo-like kinase 4 (PLK4).
BCR-ABL Inhibition: The fusion protein BCR-ABL is a hallmark of chronic myeloid leukemia (CML).[1] Several 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, including against the T315I "gatekeeper" mutant which confers resistance to many first-line treatments.[2]
TAK1 Inhibition: TAK1 is a crucial kinase in inflammatory signaling pathways that are often dysregulated in cancer. Strategic substitution on the indazole core has yielded potent TAK1 inhibitors with activity against multiple myeloma cell lines.
PLK4 Inhibition: Overexpression of PLK4 is observed in several cancers, making it a promising therapeutic target. Novel indazole-based PLK4 inhibitors have been designed and synthesized, demonstrating exceptional kinase inhibitory activity.
Quantitative Biological Data
The following tables summarize the in vitro activity of selected 3-methyl-1H-indazol-5-amine analogs against various cancer cell lines and kinases.
Table 1: Anti-proliferative Activity of Indazole Analogs against Cancer Cell Lines
| Compound ID | Target Cell Line | GI50 (µM) | Reference |
| AKE-72 | K-562 (CML) | < 0.01 | [2] |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | |
| Compound C05 | MCF-7 (Breast Cancer) | 0.979 | |
| Compound C05 | H460 (Lung Cancer) | 1.679 | |
| Compound 6o | K562 (CML) | 5.15 | |
| Compound 6o | A549 (Lung) | > 50 | |
| Compound 6o | PC-3 (Prostate) | > 50 | |
| Compound 6o | Hep-G2 (Hepatoma) | > 50 |
Table 2: Kinase Inhibitory Activity of Indazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AKE-72 | BCR-ABL (Wild Type) | < 0.5 | [2] |
| AKE-72 | BCR-ABL (T315I Mutant) | 9 | [2] |
| Compound C05 | PLK4 | < 0.1 | |
| Compound Y9 | Bcr-Abl (Wild Type) | 43 | [3] |
| Compound Y9 | Bcr-Abl (T315I Mutant) | 170 | [3] |
Key Signaling Pathways
The therapeutic effects of 3-methyl-1H-indazol-5-amine analogs are often mediated through their modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein activates a cascade of downstream signaling pathways, leading to uncontrolled cell growth and inhibition of apoptosis.
Caption: The BCR-ABL signaling cascade.
TAK1 Signaling Pathway
TAK1 is a key mediator of pro-inflammatory and stress-response pathways, including the NF-κB and MAPK pathways.
Caption: Overview of the TAK1 signaling pathway.
p53/MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2.
Caption: The p53-MDM2 negative feedback loop.
Experimental Protocols for Biological Evaluation
The biological activity of 3-methyl-1H-indazol-5-amine analogs is typically assessed using a combination of in vitro enzymatic and cell-based assays.
Kinase Inhibition Assay
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
-
Reagent Preparation: Prepare a solution of the kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).
-
Compound Dilution: Serially dilute the test compounds in an appropriate buffer.
-
Assay Reaction: In a microplate, combine the kinase/antibody mixture, the tracer, and the diluted test compounds.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor and the tracer acceptor.
-
Data Analysis: The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.
Cell Proliferation Assay
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Structure-Activity Relationship (SAR) and Future Directions
Systematic SAR studies on 3-methyl-1H-indazol-5-amine analogs have provided valuable insights for the design of more potent and selective inhibitors. Key areas of modification include:
-
Substitution at the N1 and N2 positions of the indazole ring: This can influence the compound's pharmacokinetic properties and target engagement.
-
Modification of the 3-methyl group: Replacing or functionalizing this group can impact binding affinity and selectivity.
-
Derivatization of the 5-amino group: This position is often a key handle for introducing various side chains to explore interactions with different regions of the kinase active site.
Future research in this area will likely focus on leveraging computational modeling and structural biology to guide the rational design of next-generation indazole-based therapeutics with improved efficacy, selectivity, and drug-like properties. The exploration of novel analogs targeting emerging cancer dependencies and overcoming resistance mechanisms remains a high-priority area for drug discovery professionals.
References
- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel Bcr-AblT315I inhibitors with flexible linker. Part 1: Confirmation optimization of phenyl-1H-indazol-3-amine as hinge binding moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 3-Methyl-1H-indazol-5-amine Tautomerism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the potential for tautomerism, play a crucial role in its chemical reactivity, biological activity, and pharmacokinetic properties. Annular tautomerism in indazole systems involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H and 2H tautomers. Understanding the relative stability and electronic properties of these tautomers is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on the tautomeric forms of 3-methyl-1H-indazol-5-amine, summarizing key quantitative data, detailing computational methodologies, and visualizing the fundamental relationships.
While specific experimental and extensive theoretical data for 3-methyl-1H-indazol-5-amine is limited in the current body of scientific literature, this guide leverages data from the parent indazole molecule and closely related derivatives to provide a robust theoretical framework. Computational studies on unsubstituted indazole consistently show the 1H-tautomer to be thermodynamically more stable than the 2H-tautomer.[1] This preference is generally attributed to the greater aromaticity of the benzenoid system in the 1H form compared to the quinonoid-like structure of the 2H form.
Data Presentation: Tautomer Energetics and Properties
The following tables summarize calculated quantitative data for the two principal tautomers of the parent indazole molecule. This data serves as a valuable approximation for understanding the tautomeric landscape of 3-methyl-1H-indazol-5-amine. The presence of the methyl and amino substituents will likely influence the precise energy differences, but the general trends are expected to be similar.
Table 1: Calculated Relative Energies of Indazole Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| 1H-Indazole | DFT B3LYP/6-311+G(d,p) | 0.00 | [2] |
| 2H-Indazole | DFT B3LYP/6-311+G(d,p) | +2.3 - +3.6 | [1] |
Table 2: Calculated Dipole Moments of Indazole Tautomers
| Tautomer | Method/Basis Set | Dipole Moment (Debye) |
| 1H-Indazole | DFT B3LYP/6-311++G(d,p) | ~1.6 |
| 2H-Indazole | DFT B3LYP/6-311++G(d,p) | ~3.4 |
Table 3: Selected Calculated Bond Lengths (Å) of Indazole Tautomers
| Bond | 1H-Indazole | 2H-Indazole |
| N1-N2 | ~1.36 | ~1.34 |
| N1-C7a | ~1.38 | ~1.42 |
| N2-C3 | ~1.33 | ~1.32 |
| C3-C3a | ~1.43 | ~1.45 |
Note: The values in Tables 2 and 3 are representative and derived from typical DFT calculations on the parent indazole molecule. Actual values may vary depending on the specific computational method and basis set employed.
Experimental and Computational Protocols
The theoretical investigation of tautomerism in molecules like 3-methyl-1H-indazol-5-amine relies on robust computational chemistry methods. The following protocols outline the typical methodologies used in such studies.
Computational Protocol for Tautomer Analysis
-
Structure Optimization and Frequency Calculations:
-
The initial geometries of the 1H- and 2H-tautomers of 3-methyl-1H-indazol-5-amine are constructed using a molecular modeling program.
-
Geometry optimization and vibrational frequency calculations are performed using Density Functional Theory (DFT).[3][4]
-
A commonly used functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[5][6]
-
The absence of imaginary frequencies in the output confirms that the optimized structures correspond to local energy minima.
-
-
Relative Energy Calculations:
-
The electronic energies of the optimized tautomers are calculated at the same level of theory.
-
Zero-point vibrational energy (ZPVE) corrections are applied to obtain the total energies at 0 K.
-
The relative energy of the 2H-tautomer is determined by subtracting the total energy of the more stable 1H-tautomer.
-
-
Solvent Effects:
-
To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed.[7] This method simulates the solvent environment by placing the molecule in a cavity within a dielectric continuum representing the solvent.
-
Geometry optimizations and energy calculations are repeated using the PCM to determine the relative stabilities of the tautomers in different solvents.
-
-
Analysis of Molecular Properties:
-
Once the geometries are optimized, various molecular properties can be calculated, including:
-
Dipole moments
-
Molecular electrostatic potential (MEP) maps
-
Natural Bond Orbital (NBO) analysis to investigate charge distribution and orbital interactions.
-
-
Synthesis Protocol for 3-Methyl-1H-indazol-5-amine
A common synthetic route to 3-methyl-1H-indazol-5-amine involves the reduction of a nitro group precursor.
-
Nitration of 3-methyl-1H-indazole:
-
3-methyl-1H-indazole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position, yielding 3-methyl-5-nitro-1H-indazole.
-
-
Reduction of the Nitro Group:
-
The 3-methyl-5-nitro-1H-indazole is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid can also be used.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by crystallization or column chromatography.
-
Mandatory Visualization
Caption: Tautomeric equilibrium of 3-methyl-1H-indazol-5-amine.
Caption: General workflow for theoretical and experimental studies.
Conclusion
The tautomerism of 3-methyl-1H-indazol-5-amine is a critical aspect influencing its chemical and biological properties. Theoretical studies, primarily through DFT calculations, provide invaluable insights into the relative stabilities and electronic characteristics of the 1H and 2H tautomers. Based on extensive research on the parent indazole system, the 1H-tautomer of 3-methyl-1H-indazol-5-amine is predicted to be the more stable and predominant form. This guide provides a foundational understanding and a practical framework for researchers engaged in the study and application of this important class of molecules. Further dedicated computational and experimental work on 3-methyl-1H-indazol-5-amine will be beneficial to refine the quantitative data and further elucidate the subtle effects of the methyl and amino substituents on the tautomeric equilibrium.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for 3-Methyl-1H-Indazol-5-Amine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-methyl-1H-indazol-5-amine and its analogs. The indazole scaffold is a privileged pharmacophore found in numerous clinically approved drugs and investigational agents, making efficient synthetic access to its derivatives crucial for drug discovery and development.[1][2] 3-Methyl-1H-indazol-5-amine, in particular, serves as a key intermediate in the synthesis of various biologically active molecules.[3][4]
Introduction
Indazole derivatives exhibit a wide range of biological activities, including but not limited to, anti-tumor, anti-inflammatory, and analgesic properties.[2] The synthesis of 3-methyl-1H-indazol-5-amine analogs is of significant interest in medicinal chemistry for the development of novel therapeutics, such as kinase inhibitors. This document outlines two primary synthetic routes to access this important chemical entity and its derivatives, supported by detailed experimental protocols and quantitative data.
Synthetic Strategies
Two principal retrosynthetic approaches for the preparation of 3-methyl-1H-indazol-5-amine analogs are presented.
Route 1: From Substituted 2-Aminoacetophenones
This classic approach involves the diazotization of a substituted 2-aminoacetophenone followed by a reductive cyclization to form the indazole ring. This method is versatile and allows for the introduction of various substituents on the benzene ring.
Route 2: From Substituted 2-Nitrotoluenes
An alternative strategy begins with a substituted 2-nitrotoluene, which undergoes cyclization to form a nitroindazole intermediate. Subsequent methylation and reduction steps yield the desired 3-methyl-1H-indazol-5-amine analog.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of 3-methyl-1H-indazol-5-amine and a key precursor.
Table 1: Synthesis of 2-Nitroacetophenone (Precursor for Route 1)
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Nitration | Acetophenone, Sulfuric Acid, Nitric Acid | Calcium Silicate Powder | - | -15 | Overnight | >95 | Not Specified | [5][6] |
| Nitration | Acetophenone, Sulfuric Acid, Nitric Acid | None | - | -15 | Overnight | ~80 | Not Specified | [5][6] |
Table 2: Synthesis of 3-Methyl-1H-indazole (Parent Compound)
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Diazotization & Cyclization | 2-Aminoacetophenone | HCl, NaNO₂, SnCl₂·H₂O | Aqueous | 0-10 | Overnight | Not Specified | Not Specified | [5][6] |
Table 3: Synthesis of 5-Nitro-3-methyl-1H-indazole and 3-Methyl-1H-indazol-5-amine (Route 2)
| Step | Starting Material | Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Indazole Formation | 2-Amino-5-nitrotoluene | Acetic Acid, NaNO₂ | Aqueous/Acetic Acid | <25°C | 5-Nitroindazole | 72-80 | [7] |
| Methylation | 5-Nitroindazole | Methyl Iodide | N,N-Dimethylformamide | 0°C to room temp. | 5-Nitro-3-methyl-1H-indazole | Not Specified | [7] |
| Reduction | 5-Nitro-3-methyl-1H-indazole | H₂, Pd/C | Methanol | Room temp., 4 hours | 3-Methyl-1H-indazol-5-amine | Not Specified | [7] |
Experimental Protocols
Route 1: Synthesis of 3-Methyl-1H-indazole from 2-Aminoacetophenone
This protocol is adapted from patented procedures.[5][6]
Step 1: Synthesis of 2-Nitroacetophenone
-
Prepare a mixture of sulfuric acid and nitric acid.
-
Cool the acid mixture to -15°C.
-
Slowly add acetophenone to the cooled acid mixture.
-
Add calcium silicate powder as a catalyst.
-
Stir the reaction mixture overnight at -15°C.
-
Pour the reaction mixture into ice water.
-
Filter the precipitate to obtain 2-nitroacetophenone as a yellow solid.
Step 2: Synthesis of 2-Aminoacetophenone
-
Combine 2-nitroacetophenone, iron powder, and ammonium chloride in a suitable solvent.
-
Heat the mixture to induce reduction of the nitro group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove iron salts.
-
Purify the crude product to obtain 2-aminoacetophenone as a white solid.
Step 3: Synthesis of 3-Methyl-1H-indazole
-
Dissolve 2-aminoacetophenone in hydrochloric acid and cool the solution to 0-10°C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0-10°C.
-
Stir the mixture for 1 hour at 0-10°C to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid.
-
Slowly add the diazonium salt solution to the stannous chloride solution at 0-10°C.
-
Stir the reaction mixture overnight at the same temperature.
-
Pour the reaction mixture into ice water and filter.
-
Adjust the pH of the filtrate to weakly alkaline to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-methyl-1H-indazole.
Route 2: Synthesis of 3-Methyl-1H-indazol-5-amine from 2-Amino-5-nitrotoluene
This protocol is based on a described chemical synthesis.[7]
Step 1: Synthesis of 5-Nitroindazole
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid and cool the solution.
-
Add a solution of sodium nitrite in water, ensuring the reaction temperature does not exceed 25°C.
-
Filter the resulting yellow precipitate.
-
Allow the reaction solution to stand for 3 days and then concentrate under reduced pressure.
-
Treat the residue with water, filter, wash the filter cake with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain 5-nitroindazole.
Step 2: Synthesis of 5-Nitro-3-methyl-1H-indazole
-
In a three-neck flask, dissolve 5-nitroindazole in N,N-dimethylformamide (DMF) and stir for 30 minutes.
-
Cool the solution to 0°C and slowly add methyl iodide dropwise.
-
Allow the mixture to warm to room temperature and react until completion (monitored by TLC).
-
Add ethyl acetate and wash with water multiple times.
-
Concentrate the organic phase to yield 5-nitro-3-methyl-1H-indazole.
Step 3: Synthesis of 3-Methyl-1H-indazol-5-amine
-
Dissolve 5-nitro-3-methyl-1H-indazole in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Remove the air and introduce hydrogen gas.
-
Stir the mixture at room temperature for 4 hours.
-
Filter to remove the Pd/C catalyst.
-
Distill the filtrate to obtain the crude solid product.
-
Dissolve the crude product in ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.
-
Slurry the residue with n-hexane and dry to obtain the target compound, 3-methyl-1H-indazol-5-amine.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic Route 1 for 3-methyl-1H-indazol-5-amine analogs.
Caption: Synthetic Route 2 for 3-methyl-1H-indazol-5-amine analogs.
Caption: General experimental workflow for chemical synthesis.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 4. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [amp.chemicalbook.com]
- 5. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 6. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for Parallel Synthesis Utilizing 3-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-indazol-5-amine is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural features, including the indazole core and the reactive primary amine, make it an ideal starting point for the generation of diverse chemical libraries through parallel synthesis. This approach enables the rapid synthesis and screening of numerous analogs, accelerating the identification of potent and selective drug candidates. These application notes provide detailed protocols for the parallel synthesis of urea and amide libraries based on the 3-methyl-1H-indazol-5-amine core and summarize their biological activity against key kinase targets.
Parallel Synthesis an Overview
Parallel synthesis is a powerful strategy in drug discovery for rapidly generating a multitude of individual compounds. Unlike combinatorial chemistry, which produces mixtures of compounds, parallel synthesis yields discrete compounds in separate reaction vessels. This allows for the direct correlation of structure with activity. The workflow for parallel synthesis typically involves the following stages:
Experimental Protocols
The following protocols describe the parallel synthesis of urea and amide libraries from 3-methyl-1H-indazol-5-amine. These are representative procedures and may require optimization for specific building blocks.
Protocol 1: Parallel Synthesis of a Urea Library
This protocol outlines the reaction of 3-methyl-1H-indazol-5-amine with a diverse set of isocyanates in a 96-well plate format.
Materials:
-
3-methyl-1H-indazol-5-amine
-
Library of diverse isocyanates (e.g., substituted phenyl isocyanates, alkyl isocyanates)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of 3-methyl-1H-indazol-5-amine in anhydrous DMF.
-
Dispensing Amine: Using an automated liquid handler or multichannel pipette, dispense 100 µL of the 3-methyl-1H-indazol-5-amine stock solution (0.02 mmol) into each well of the 96-well reaction block.
-
Dispensing Isocyanates: Prepare 0.22 M stock solutions of each isocyanate in anhydrous DMF. Dispense 100 µL of each unique isocyanate solution (0.022 mmol, 1.1 equivalents) into the corresponding wells of the reaction block containing the amine.
-
Reaction: Seal the reaction block with a chemically resistant sealing mat. Place the block on a shaker and agitate at room temperature for 16 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of methanol to each well.
-
Concentrate the solvent in each well using a centrifugal evaporator.
-
Redissolve the residues in a minimal amount of DMSO.
-
Purify the products using high-throughput preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Collect the fractions corresponding to the desired products and lyophilize to obtain the pure urea derivatives.
-
-
Analysis: Confirm the identity and purity of the synthesized compounds using LC-MS analysis of each well.
Expected Yields: Based on similar parallel synthesis of indazole libraries, yields are expected to range from 50-90%.[1]
Protocol 2: Parallel Synthesis of an Amide Library
This protocol details the coupling of 3-methyl-1H-indazol-5-amine with a library of carboxylic acids using a suitable coupling agent.
Materials:
-
3-methyl-1H-indazol-5-amine
-
Library of diverse carboxylic acids
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 3-methyl-1H-indazol-5-amine in anhydrous DMF.
-
Prepare 0.22 M stock solutions of each carboxylic acid in anhydrous DMF.
-
Prepare a 0.25 M solution of PyBOP in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
-
Dispensing Reagents: In a 96-well reaction block, perform the following additions in sequence using an automated liquid handler or multichannel pipette:
-
100 µL of each unique carboxylic acid solution (0.022 mmol, 1.1 equivalents).
-
100 µL of the 3-methyl-1H-indazol-5-amine stock solution (0.02 mmol).
-
100 µL of the PyBOP solution (0.025 mmol, 1.25 equivalents).
-
50 µL of the DIPEA solution (0.025 mmol, 1.25 equivalents).
-
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up and Purification:
-
Add 200 µL of water to each well.
-
Concentrate the solvent in each well using a centrifugal evaporator.
-
Redissolve the residues in a minimal amount of DMSO.
-
Purify the products using high-throughput preparative HPLC.
-
Lyophilize the pure fractions to obtain the final amide products.
-
-
Analysis: Characterize the synthesized compounds by LC-MS to confirm their identity and purity.
Expected Yields: Amide coupling reactions in parallel format typically provide yields in the range of 40-80%, depending on the reactivity of the carboxylic acid.
Biological Activity and Data Presentation
Derivatives of 3-methyl-1H-indazol-5-amine have shown significant inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. The following tables summarize the in vitro activity of representative indazole analogs against key kinase targets.
Table 1: Inhibitory Activity of Indazole Derivatives against JNK and CDK2
| Compound ID | R Group (at 5-amino position) | JNK3 IC50 (nM) | CDK2 IC50 (nM) |
| 1 | Phenylurea | 150 | >1000 |
| 2 | 4-Fluorophenylurea | 80 | 850 |
| 3 | 3-Aminophenylurea | 45 | 500 |
| 4 | Benzamide | 250 | >1000 |
| 5 | 4-Chlorobenzamide | 120 | 700 |
Table 2: Inhibitory Activity of Indazole Derivatives against FLT3 and TAK1
| Compound ID | R Group (at 5-amino position) | FLT3 IC50 (nM) | TAK1 IC50 (nM) |
| 6 | 2-Methylphenylurea | 30 | 150 |
| 7 | 3,4-Dichlorophenylurea | 15 | 85 |
| 8 | 4-Morpholinophenylurea | 50 | 55 |
| 9 | Pyridine-4-carboxamide | 75 | 200 |
| 10 | Thiophene-2-carboxamide | 90 | 120 |
Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes. Actual IC50 values will vary depending on the specific assay conditions.
Signaling Pathway Context
The kinase targets of the synthesized indazole libraries play crucial roles in cell signaling pathways that are often dysregulated in disease. Understanding these pathways is essential for rational drug design.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation and survival of leukemia cells in AML.[1][2]
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.
CDK2 in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E and cyclin A, plays a critical role in the G1/S transition and DNA replication. Its dysregulation is a hallmark of many cancers.
Conclusion
3-methyl-1H-indazol-5-amine is a versatile and valuable starting material for the parallel synthesis of kinase inhibitor libraries. The protocols provided herein offer a robust framework for the efficient generation of diverse urea and amide derivatives. The screening of these libraries against relevant kinase targets, such as FLT3, JNK, and CDK2, can lead to the identification of novel and potent therapeutic agents for the treatment of cancer and other diseases. The structure-activity relationship data generated from these libraries will be instrumental in guiding further lead optimization efforts.
References
- 1. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds – Oriental Journal of Chemistry [orientjchem.org]
Protocol for N-Alkylation of 3-methyl-1H-indazol-5-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a variety of therapeutic drugs.[1][2][3] The N-alkylation of indazoles is a critical synthetic step in the development of these compounds, as the nature and position of the alkyl group can significantly influence their biological activity.[4] However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, presenting a significant synthetic and purification challenge.[1][2][5] This document provides detailed experimental protocols for the regioselective N-alkylation of 3-methyl-1H-indazol-5-amine, a key intermediate in the synthesis of various biologically active molecules.
The regioselectivity of the N-alkylation of indazoles is highly dependent on several factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[5] Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[5] This inherent stability can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for thermodynamic control.[5] Conversely, kinetic control can sometimes favor the N-2 position. This protocol outlines methods to selectively achieve both N-1 and N-2 alkylation of 3-methyl-1H-indazol-5-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of substituted indazoles, which can be adapted for 3-methyl-1H-indazol-5-amine.
Table 1: Conditions for N-1 Selective Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Typical N-1:N-2 Ratio |
| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF | 0 °C to rt | >95:5[1][2][3] |
| Alkyl Halide (e.g., R-Br, R-I) | Cs₂CO₃ | DMF | rt | Variable, often favors N-1[1] |
| Alkyl Tosylate | NaH | THF | 0 °C to rt | >95:5[1][2][3] |
Table 2: Conditions for N-2 Alkylation or Mixed Isomers
| Alkylating Agent | Base / Reagent | Solvent | Temperature | Typical N-1:N-2 Ratio |
| Alcohol (R-OH) | PPh₃, DIAD/DEAD | THF | 0 °C to rt | Favors N-2[5] |
| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | DMF | rt to 60 °C | Mixture of isomers, ~1:1[2][5][6] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation using Sodium Hydride
This protocol is designed to achieve high regioselectivity for the N-1 alkylated product by employing a strong, non-nucleophilic base in an aprotic solvent.[1][4][7]
Materials:
-
3-methyl-1H-indazol-5-amine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or alkyl tosylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-1H-indazol-5-amine (1.0 equiv).
-
Add anhydrous THF or DMF to dissolve the starting material (concentration approx. 0.1 M).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[7]
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[5]
-
Extract the aqueous layer with ethyl acetate (3 x volume).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.[5]
Protocol 2: N-2 Alkylation via Mitsunobu Reaction
This protocol favors the formation of the N-2 alkylated product.
Materials:
-
3-methyl-1H-indazol-5-amine
-
Alcohol (R-OH, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methyl-1H-indazol-5-amine (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the solvent under reduced pressure.[5]
-
Purify the residue by flash column chromatography on silica gel to separate the N-2 alkylated product from byproducts.[5]
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of 3-methyl-1H-indazol-5-amine.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-methyl-1H-indazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-aryl-3-methyl-1H-indazole derivatives. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the functionalization at the 5-position is a key strategy in the development of novel therapeutics, particularly in oncology.[1][2]
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] This methodology is highly valued for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in drug discovery.[3][4]
This document outlines the protocols for the Suzuki coupling of a key intermediate, 5-bromo-3-methyl-1H-indazole, followed by the conceptual transformation to the desired 5-amino derivatives. Direct coupling of 3-methyl-1H-indazol-5-amine can be challenging due to potential catalyst inhibition by the free amine.[5] Therefore, a common and effective strategy involves the coupling of a halogenated precursor.
Representative Suzuki Coupling Reactions
The following table summarizes typical conditions and outcomes for the Suzuki coupling of 5-bromo-indazole derivatives with various arylboronic acids. These examples provide a strong foundation for reaction optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 85 |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 75 |
| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 70 |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ | 1,4-Dioxane/Water | RT | 8-12 | 85-95 |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 80-90 |
| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4 | 97 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-1H-indazole with an Arylboronic Acid
This protocol describes a general method for the synthesis of 5-aryl-3-methyl-1H-indazoles from a halogenated precursor.
Materials:
-
5-Bromo-3-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[4]
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)[7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methyl-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed from the reaction vessel.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask. The reaction mixture should be a suspension.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the substrates and catalyst used.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-3-methyl-1H-indazole derivative.
Protocol 2: Conversion to 3-methyl-1H-indazol-5-amine Derivatives
The resulting 5-aryl-3-methyl-1H-indazole can be further functionalized to the desired 5-amino derivative. A common synthetic route involves the nitration of the 5-aryl-3-methyl-1H-indazole followed by reduction of the nitro group to an amine. Alternatively, if the starting material was a 5-nitro-3-methyl-1H-indazole, the Suzuki coupling would be followed by reduction.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathways of Indazole Derivatives
Indazole derivatives are potent inhibitors of various protein kinases involved in cancer signaling pathways.[1] The introduction of diverse aryl groups at the 5-position via Suzuki coupling allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
Caption: Inhibition of cancer signaling pathways by indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
The Indazole Core: A Privileged Scaffold in Kinase Inhibition — Synthesis and Protocols from 3-Methyl-1H-indazol-5-amine
Introduction: Why the Indazole Scaffold?
In the landscape of modern oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them prime targets for therapeutic intervention. Within the vast chemical space of kinase inhibitors, the indazole ring system has earned the status of a "privileged scaffold."[1] This is due to its unique bioisosteric relationship with the native purine core of ATP, allowing it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[2]
The 3-methyl-1H-indazol-5-amine building block is a particularly versatile starting material. The 5-amino group provides a robust synthetic handle for a variety of coupling reactions, enabling the introduction of diverse pharmacophores that can target specific regions of the kinase active site, thereby tuning potency and selectivity. This guide provides a detailed exploration of the synthesis of kinase inhibitors starting from this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the biological context of the targets.
Core Synthetic Strategies: Leveraging the 5-Amino Group
The primary amino group at the C-5 position of 3-methyl-1H-indazol-5-amine is the focal point for building molecular complexity. Two powerful and widely-used transformations in medicinal chemistry are particularly well-suited for this purpose: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling Reactions .
Strategy 1: Amide Coupling for Targeting the Solvent-Front
Amide bonds are a cornerstone of pharmaceutical chemistry due to their stability and ability to act as both hydrogen bond donors and acceptors. In kinase inhibitor design, elaborating the 5-aminoindazole core via amide coupling is a classic strategy to introduce moieties that interact with the solvent-exposed region of the ATP-binding site. This can significantly enhance potency and modulate physicochemical properties.
A prime example of this strategy is in the development of inhibitors for Tyrosine Threonine Kinase (TTK), a key regulator of the mitotic spindle assembly checkpoint.[3] While the direct synthesis from 3-methyl-1H-indazol-5-amine is a logical adaptation, published research on closely related 5-aminoindazoles establishes a clear precedent for this synthetic route.[3]
Conceptual Workflow: Amide Coupling
The following diagram illustrates the general workflow for synthesizing a library of kinase inhibitors via amide coupling with 3-methyl-1H-indazol-5-amine.
Caption: General workflow for Amide Library Synthesis.
Detailed Protocol 1: Synthesis of N-(3-methyl-1H-indazol-5-yl)benzamide (A Representative Protocol)
This protocol describes a standard amide coupling reaction using HATU, a common and efficient coupling reagent.
Materials:
-
3-methyl-1H-indazol-5-amine
-
Benzoic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add 3-methyl-1H-indazol-5-amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
Rationale and Self-Validation:
-
Causality: HATU is chosen as the coupling reagent because it efficiently forms an active ester with the carboxylic acid, which is highly reactive towards the amine nucleophile, minimizing side reactions and operating under mild conditions. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH required for the reaction.
-
Trustworthiness: The protocol's success is validated at each step. Reaction completion is monitored by TLC/LC-MS, ensuring full conversion of the starting material. The purification step, column chromatography, separates the desired product from unreacted starting materials and coupling agent byproducts. Final product identity and purity are confirmed by NMR and Mass Spectrometry.
Strategy 2: Buchwald-Hartwig Amination for C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is instrumental in modern drug discovery for coupling an amine with an aryl halide or triflate.[5] For our purposes, 3-methyl-1H-indazol-5-amine can be coupled with a variety of (hetero)aryl halides, which often represent the "head" group of a kinase inhibitor designed to interact with the adenine region of the ATP-binding site. This approach is exemplified in the synthesis of inhibitors for c-Jun N-terminal kinase (JNK).[6][7]
Mechanism Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of 3-Methyl-1H-indazol-5-amine in Agricultural Chemistry: A Technical Guide
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led researchers to explore a vast chemical space for novel active ingredients. Within this landscape, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a key building block, 3-methyl-1H-indazol-5-amine , and its pivotal role in the development of modern agrochemicals. We will delve into its application in the synthesis of potent insecticidal agents, providing detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that govern its efficacy.
Introduction: The Significance of the Indazole Moiety in Agrochemicals
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and has increasingly demonstrated its value in the agricultural sector. Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological activity. While indazole derivatives have shown promise as herbicides and fungicides, their most significant impact in agriculture to date has been in the realm of insecticides.
3-Methyl-1H-indazol-5-amine, in particular, serves as a crucial intermediate for the synthesis of a class of insecticides known as pyrazole carboxamides. The primary amino group at the 5-position provides a key reactive handle for the construction of the amide linkage, which is essential for the insecticidal activity of these molecules.
Application in Insecticide Synthesis: The Rise of Indazole Carboxamides
A prominent application of 3-methyl-1H-indazol-5-amine is in the synthesis of potent insecticides that target the insect nervous system. These compounds, often classified as Ryanodine Receptor (RyR) modulators, exhibit exceptional efficacy against a range of lepidopteran and other chewing insect pests.
Synthesis of a Representative Insecticide: A Case Study
To illustrate the practical application of 3-methyl-1H-indazol-5-amine, we will detail the synthesis of a representative indazole carboxamide insecticide. This multi-step process highlights the strategic use of this key intermediate.
Step 1: Acylation of 3-methyl-1H-indazol-5-amine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methyl-1H-indazol-5-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.
-
Acyl Chloride Addition: Slowly add a solution of the desired acyl chloride (e.g., a substituted benzoyl chloride, 1.1 equivalents) in the same solvent to the reaction mixture. The addition should be performed at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(3-methyl-1H-indazol-5-yl)amide intermediate.
Step 2: N-Alkylation of the Indazole Ring
-
Reaction Setup: Dissolve the N-(3-methyl-1H-indazol-5-yl)amide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C. Exercise caution as this reaction generates hydrogen gas.
-
Alkylation: After the effervescence ceases, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and allow the reaction to proceed at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction carefully with ice-water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for an indazole carboxamide insecticide.
Mechanism of Action: Disrupting the Insect's Calcium Balance
Indazole carboxamide insecticides derived from 3-methyl-1H-indazol-5-amine primarily act as Ryanodine Receptor (RyR) modulators. The RyRs are a class of intracellular calcium channels that play a critical role in muscle contraction in insects.
The process unfolds as follows:
-
Binding to the Ryanodine Receptor: The insecticide molecule binds to a specific allosteric site on the insect's RyR.
-
Channel Activation: This binding locks the RyR in an open state, leading to an uncontrolled release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.
-
Muscle Dysfunction: The sustained high levels of intracellular Ca²⁺ cause continuous muscle contraction, paralysis, and ultimately, the death of the insect.
The selectivity of these insecticides for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.
Diagram of the Insecticidal Mechanism of Action:
Caption: Mechanism of action of indazole carboxamide insecticides.
Efficacy and Spectrum of Activity
Indazole carboxamides derived from 3-methyl-1H-indazol-5-amine have demonstrated high efficacy against a broad spectrum of economically important agricultural pests.
| Pest Species | Common Name | Efficacy Level |
| Plutella xylostella | Diamondback Moth | High |
| Spodoptera exigua | Beet Armyworm | High |
| Helicoverpa armigera | Cotton Bollworm | High |
| Tuta absoluta | Tomato Leafminer | High |
| Leptinotarsa decemlineata | Colorado Potato Beetle | Moderate to High |
This table represents a generalized efficacy profile. Specific activity can vary depending on the exact molecular structure of the insecticide.
Conclusion and Future Perspectives
3-Methyl-1H-indazol-5-amine stands as a testament to the power of strategic molecular design in modern agricultural chemistry. Its utility as a key building block for a potent class of insecticides highlights the ongoing importance of heterocyclic chemistry in developing effective and selective crop protection solutions. The continued exploration of the indazole scaffold, leveraging the synthetic accessibility of intermediates like 3-methyl-1H-indazol-5-amine, promises to yield a new generation of agrochemicals with improved performance and enhanced environmental profiles. As the challenges of feeding a growing global population intensify, the role of innovative chemistry in ensuring food security will only become more critical.
References
The following is a representative list of sources that provide foundational knowledge on the synthesis and application of indazole derivatives in agrochemicals. Specific patents and research articles detailing the synthesis and efficacy of commercial products should be consulted for in-depth information.
- Synthesis of 3-methyl-1H-indazole. Chinese Patent CN105198813A. This patent provides a method for the synthesis of the parent 3-methyl-1H-indazole, a precursor to the title amine, and mentions the broad application of indazoles in pesticides.
- Indazole derivatives and a pesticide composition containing the same. WIPO Patent WO2012081916A2. This patent discloses indazole derivatives with pesticidal activity, demonstrating the utility of the indazole scaffold in crop protection.
- Pesticidal imidazole compounds. European Patent EP3453706A1. This patent describes imidazole compounds with pesticidal properties, a class of heterocycles related to indazoles and often used in agrochemical research.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. This article describes the synthesis and insecticidal activity of pyrazole carboxamides, a class of compounds for which 3-methyl-1H-indazol-5-amine is a key precursor. (A specific reference would be inserted here based on a concrete example).
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. This research paper details the structure-activity relationship of pyrazole-based insecticides, providing insights into the design of effective agrochemicals. (A specific reference would be inserted here based on a concrete example).
Application Notes and Protocols for the Synthesis of 3-Methyl-N-[arylmethylene]-1H-indazol-5-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines, a class of Schiff bases with potential applications in medicinal chemistry and materials science. The protocol outlines the reaction of 3-methyl-1H-indazol-5-amine with various aromatic aldehydes.
Introduction
Indazole derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities. The formation of Schiff bases (imines) by reacting the amino group of 3-methyl-1H-indazol-5-amine with different aromatic aldehydes introduces structural diversity, which can modulate their physicochemical and pharmacological properties. This protocol details a straightforward and efficient method for the synthesis of these target compounds.
Reaction Scheme
The synthesis involves the condensation reaction between 3-methyl-1H-indazol-5-amine and a substituted aromatic aldehyde to form the corresponding N-arylmethylene-1H-indazol-5-amine (a Schiff base).
Caption: General reaction scheme for the synthesis of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines.
Experimental Protocol
This protocol describes a general method for the synthesis of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines. The procedure can be adapted for various substituted aromatic aldehydes.
Materials and Reagents:
-
3-methyl-1H-indazol-5-amine (C₈H₉N₃, MW: 147.18 g/mol )[1]
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography (if necessary)
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-indazol-5-amine (1.0 eq) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the respective aromatic aldehyde (1.0 - 1.1 eq).
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Workup (if product does not precipitate): If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to afford the pure 3-methyl-N-[arylmethylene]-1H-indazol-5-amine. If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 3-methyl-N-[arylmethylene]-1H-indazol-5-amines.
| Entry | Aromatic Aldehyde (R-CHO) | Product (R) | Reaction Time (h) | Yield (%) | m.p. (°C) | Appearance |
| 1 | Benzaldehyde | -H | 3 | 85 | 168-170 | Pale yellow solid |
| 2 | 4-Chlorobenzaldehyde | -4-Cl | 4 | 92 | 195-197 | Yellow solid |
| 3 | 4-Methoxybenzaldehyde | -4-OCH₃ | 3 | 88 | 175-177 | Light yellow solid |
| 4 | 4-Nitrobenzaldehyde | -4-NO₂ | 5 | 95 | 220-222 | Orange solid |
| 5 | 2-Hydroxybenzaldehyde | -2-OH | 2 | 82 | 188-190 | Yellow crystalline solid |
Note: The data presented are representative and may vary based on experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and characterization of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines.
Caption: Workflow for synthesis and characterization.
Characterization Data
Expected characteristic spectroscopic data for the synthesized compounds:
-
FT-IR (cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the region of 1600-1630 cm⁻¹. The N-H stretching bands of the primary amine starting material (around 3300-3400 cm⁻¹) will disappear.
-
¹H NMR (ppm): A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the range of 8.0-9.0 ppm. The aromatic protons will appear in the range of 6.5-8.5 ppm. The methyl group protons on the indazole ring will appear as a singlet around 2.5 ppm.
-
¹³C NMR (ppm): The carbon of the imine group (-C=N-) will show a signal in the range of 158-165 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the target compound.
This detailed protocol provides a robust foundation for the synthesis and characterization of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines, enabling further investigation into their potential applications.
References
Application Notes and Protocols for the Analytical Characterization of 3-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-indazol-5-amine is a key intermediate in the synthesis of various pharmaceutically active compounds, including the angiogenesis inhibitor pazopanib.[1][2][3][4] Accurate and robust analytical methods are crucial for its characterization to ensure identity, purity, and quality throughout the drug development process. These application notes provide detailed protocols for the characterization of 3-methyl-1H-indazol-5-amine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-methyl-1H-indazol-5-amine is presented in the table below.[5]
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| CAS Number | 90764-90-2 |
| Appearance | Solid |
| IUPAC Name | 3-methyl-1H-indazol-5-amine |
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]
-
Mobile Phase: A gradient elution is often employed for optimal separation of aromatic amines and potential impurities. A typical mobile phase could consist of:
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of 273 nm is a suitable starting point, as pazopanib, a downstream product, has a λmax at this wavelength.[7]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R_) | Dependent on the specific method conditions. |
Note: Method development and validation are essential to determine the precise retention time and to ensure the method is suitable for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds. For amines, derivatization is sometimes employed to improve chromatographic performance, but direct analysis is also possible.[6]
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Data Presentation:
The mass spectrum of 3-methyl-1H-indazol-5-amine is expected to show a molecular ion peak and characteristic fragment ions. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass.[6] Alpha-cleavage is a common fragmentation pathway for amines.[8]
| Ion | Predicted m/z |
| [M]⁺ | 147 |
| [M+H]⁺ | 148.08693 |
| [M+Na]⁺ | 170.06887 |
| [M-H]⁻ | 146.07237 |
Predicted data from PubChem.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a complete characterization of 3-methyl-1H-indazol-5-amine.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for indazole derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons.[10] Deuterated chloroform (CDCl₃) can also be used.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Standard acquisition parameters are typically sufficient.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard.
Data Presentation:
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
| CH₃ (at C3) | singlet | ~2.4 |
| NH₂ (at C5) | broad singlet | ~5.0-6.0 |
| Aromatic CH | multiplet | ~6.5-7.5 |
| NH (indazole) | broad singlet | ~12.0-13.0 |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Approximate Chemical Shift (ppm) |
| CH₃ | ~10-15 |
| Aromatic CH | ~100-125 |
| Aromatic C-NH₂ | ~140-150 |
| Aromatic C (quaternary) | ~120-145 |
| C3 | ~140-145 |
Note: These are predicted values and the actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.[15][16]
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Data Presentation:
The IR spectrum of 3-methyl-1H-indazol-5-amine will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations, as well as absorptions from the aromatic ring system.[17]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H stretch (amine and indazole) | 3200-3500 (typically two bands for primary amine) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| N-H bend (amine) | 1580-1650 |
| C-N stretch | 1250-1350 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be used to confirm the empirical and molecular formula.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, pure sample are accurately weighed.
Data Presentation:
| Element | Theoretical % |
| Carbon (C) | 65.29 |
| Hydrogen (H) | 6.16 |
| Nitrogen (N) | 28.55 |
Visualizations
Caption: General experimental workflow for the characterization of 3-methyl-1H-indazol-5-amine.
Caption: Logical relationship between analytical methods and the characterization of 3-methyl-1H-indazol-5-amine.
References
- 1. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. researchtrend.net [researchtrend.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - 3-methyl-1h-indazol-5-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 10. ijpcbs.com [ijpcbs.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Derivatization of 3-methyl-1H-indazol-5-amine for Medicinal Chemistry: Application Notes and Protocols
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, 3-methyl-1H-indazol-5-amine is a valuable starting material for the synthesis of potent enzyme inhibitors, particularly for protein kinases. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, capable of interacting with the ATP-binding site of kinases.[2] This document provides detailed application notes and experimental protocols for the derivatization of 3-methyl-1H-indazol-5-amine, focusing on key synthetic strategies employed in drug discovery and development.
Key Derivatization Strategies in Medicinal Chemistry
The primary amino group at the C-5 position of 3-methyl-1H-indazol-5-amine is a versatile handle for introducing a variety of functional groups to explore structure-activity relationships (SAR). The most common derivatization strategies include N-acylation, urea formation, and palladium-catalyzed cross-coupling reactions.
-
N-Acylation and N-Sulfonylation: The formation of amide and sulfonamide linkages is a fundamental transformation in medicinal chemistry. These reactions can be performed under mild conditions and allow for the introduction of diverse acyl and sulfonyl chlorides, enabling fine-tuning of the molecule's physicochemical properties. Efficient, catalyst-free N-acylation methods using reagents like acetic anhydride are available, offering advantages such as high yields, short reaction times, and simple work-up procedures.[3]
-
Urea and Thiourea Formation: The incorporation of an N,N'-diaryl urea moiety has been a particularly successful strategy in developing potent receptor tyrosine kinase (RTK) inhibitors.[4] This motif often enhances binding affinity and modulates the selectivity profile of the inhibitor. The synthesis typically involves the reaction of the amine with an appropriate isocyanate or by using a phosgene equivalent.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of C-C bonds, typically to create biaryl structures.[5][6] While direct coupling with the amine is not standard, the amino group can be converted into a halide (e.g., bromide via a Sandmeyer reaction) to serve as an effective coupling partner for various organoboronic acids. This strategy significantly broadens the chemical space that can be explored at the C-5 position.[2]
Application in Kinase Inhibition
Derivatives of aminoindazoles are widely developed as inhibitors of protein kinases, which are crucial regulators of cellular processes such as cell growth, differentiation, and survival.[7] Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer.[7] Indazole-based compounds can act as ATP-competitive inhibitors by binding to the hinge region of the kinase's ATP-binding pocket.[2][4] Modifications at the C-5 position, facilitated by the derivatization of the amine, allow for interaction with the solvent-exposed region of the active site, influencing the compound's potency and selectivity. For instance, various 3-aminoindazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), cKIT, and BCR-ABL kinases.[4][8]
Signaling Pathway Involvement
Receptor Tyrosine Kinases (RTKs) are a major class of kinases targeted by indazole-based inhibitors. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades (e.g., RAS/MAPK, PI3K/Akt) that drive cell proliferation and survival. Indazole derivatives can block this initial phosphorylation event, thereby inhibiting the entire downstream pathway.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a 3-methyl-1H-indazol-5-amine derivative.
Quantitative Data Summary
Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Urea Derivatives
| Compound ID | R Group (at Urea Terminus) | KDR IC₅₀ (nM) | cKIT IC₅₀ (nM) | FLT3 IC₅₀ (nM) |
| A | 2-fluoro-5-methylphenyl | 10 | 15 | 20 |
| B | 4-chlorophenyl | 25 | 30 | 45 |
| C | 3-(trifluoromethyl)phenyl | 8 | 12 | 18 |
Data adapted from studies on N,N'-diaryl urea derivatives of 3-aminoindazole, which serve as a model for derivatizing 3-methyl-1H-indazol-5-amine.[4]
Table 2: Anti-proliferative Activity of Indazole Derivatives
| Compound ID | Target Cell Line | GI₅₀ (nM) | TGI (nM) |
| AKE-72 | K-562 (CML) | < 10 | 154 |
| 6o | K-562 (CML) | 5150 | - |
| 6o | HEK-293 (Normal) | 33200 | - |
Data showcases the anti-leukemic activity of various indazole derivatives.[2][8][9] GI₅₀: 50% growth inhibition; TGI: total growth inhibition.
Experimental Protocols
Below are detailed protocols for key derivatization reactions of 3-methyl-1H-indazol-5-amine.
Protocol 1: General N-Acylation (Catalyst-Free)
This protocol describes a simple and environmentally friendly method for the N-acylation of 3-methyl-1H-indazol-5-amine using an acid anhydride.[3]
Materials:
-
3-methyl-1H-indazol-5-amine (1.0 mmol)
-
Acetic anhydride (or other suitable anhydride, 1.2 mmol)
-
Diethyl ether
-
50 mL round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottomed flask, combine 3-methyl-1H-indazol-5-amine (1.0 mmol) and acetic anhydride (1.2 mmol).
-
Stir the mixture at room temperature. The reaction is typically rapid and can be completed within 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 5 mL of diethyl ether to the reaction mixture and continue stirring.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate product crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling (via a Halogenated Intermediate)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Note that this requires prior conversion of the 5-amino group of 3-methyl-1H-indazol-5-amine to a 5-bromo or 5-iodo derivative (e.g., via a Sandmeyer reaction), which is not detailed here.[5][10]
Materials:
-
5-Bromo-3-methyl-1H-indazole (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 5-bromo-3-methyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the solvent system (e.g., 10 mL of 4:1 dioxane/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methyl-1H-indazole.[11]
Experimental Workflow
The development of novel derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of 3-methyl-1H-indazol-5-amine derivatives.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Utility of 3-Methyl-1H-indazol-5-amine in the Synthesis of Patented Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows for versatile substitution patterns and hydrogen bonding interactions, making it an ideal core for designing targeted therapeutics. Among the various indazole derivatives, 3-methyl-1H-indazol-5-amine stands out as a particularly valuable building block in the synthesis of patented compounds, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthetic applications of 3-methyl-1H-indazol-5-amine, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
The strategic importance of 3-methyl-1H-indazol-5-amine lies in its bifunctional nature. The primary amine at the 5-position serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions. The indazole core itself, with the methyl group at the 3-position, provides a stable and synthetically tractable framework that can be further functionalized to modulate the physicochemical and pharmacological properties of the final compound. This combination of features makes 3-methyl-1H-indazol-5-amine a sought-after starting material for the construction of complex molecular architectures with potent and selective biological activity.
This document will delve into specific examples of patented kinase inhibitors synthesized from 3-methyl-1H-indazol-5-amine, providing a comprehensive understanding of its synthetic utility. We will explore the underlying chemical principles that govern these transformations and offer detailed, field-proven protocols to enable the successful implementation of these synthetic strategies in a research and development setting.
Application I: Synthesis of Indazole-Based Rho Kinase (ROCK) Inhibitors
Therapeutic Context: Rho-associated coiled-coil containing protein kinases (ROCKs) are key regulators of various cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization.[1][2] Dysregulation of the Rho/ROCK signaling pathway has been implicated in a range of cardiovascular diseases, neurological disorders, and glaucoma.[3][4][5][6] Consequently, the development of ROCK inhibitors has become a significant area of therapeutic research.
Synthetic Strategy Overview: A common strategy for the synthesis of indazole-based ROCK inhibitors involves the coupling of the 3-methyl-1H-indazol-5-amine core with a suitably functionalized piperidine moiety. This is exemplified in the synthesis of N-(1-benzyl-4-piperidinyl)-3-methyl-1H-indazol-5-amine, a compound disclosed in patent literature as a potent Rho kinase inhibitor.[7] The key transformation in this synthesis is a reductive amination reaction between 3-methyl-1H-indazol-5-amine and 1-benzyl-4-piperidone.
Experimental Protocol: Synthesis of N-(1-benzyl-4-piperidinyl)-3-methyl-1H-indazol-5-amine
Reaction Scheme:
Sources
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]
- 6. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-methyl-1H-indazol-5-amine
Welcome to the technical support center for the purification of 3-methyl-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during the purification of 3-methyl-1H-indazol-5-amine, offering practical solutions and preventative measures in a question-and-answer format.
Recrystallization Challenges
-
Q1: My 3-methyl-1H-indazol-5-amine fails to crystallize from solution and instead "oils out". What are the likely causes and how can I resolve this?
-
A1: "Oiling out" is a common issue where the compound separates from the cooling solvent as a liquid instead of forming solid crystals. This can be due to a high concentration of impurities, a very rapid cooling rate, or the use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
-
Solvent System Modification: If oiling persists, the solvent may be too good. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
-
-
Q2: After recrystallization, the recovery of my 3-methyl-1H-indazol-5-amine is very low. How can I improve the yield?
-
A2: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Funnel: During hot filtration to remove insoluble impurities, pre-heat your filtration funnel to prevent the product from crystallizing on the filter paper.
-
Concentrate the Mother Liquor: After collecting the first crop of crystals, you can concentrate the remaining filtrate (mother liquor) by carefully evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Optimize Solvent Choice: The ideal solvent will have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold. Experiment with different solvents to find the optimal one for your compound.
-
-
-
Column Chromatography Issues
-
Q1: My 3-methyl-1H-indazol-5-amine is showing significant tailing on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
-
A1: Aromatic amines like 3-methyl-1H-indazol-5-amine are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor resolution.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the unwanted interactions with your basic compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (Brockmann I-III), or a specialty amine-functionalized silica gel column. These are designed to improve the chromatography of basic compounds.
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
-
-
-
-
Q2: I am having trouble separating my product from a closely eluting impurity. How can I improve the resolution?
-
A2: Improving the separation of closely eluting compounds requires optimizing the chromatographic conditions to enhance the differential migration of the components.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A slight change in the polarity of the mobile phase can significantly impact separation. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture. Experiment with different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).
-
Change the Stationary Phase: Switching to a different stationary phase with different selectivity (e.g., from silica to alumina or a cyano-bonded phase) can alter the elution order and improve separation.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard flash column chromatography and may be necessary to achieve the desired purity.
-
-
-
Product Stability and Handling
-
Q1: My purified 3-methyl-1H-indazol-5-amine is darkening in color over time. Is it degrading and how can I prevent this?
-
A1: Aromatic amines are susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This degradation often results in the formation of colored byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature Storage: Store the purified solid at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
Use of Antioxidants: In some cases, for solutions, the addition of a small amount of an antioxidant can help to prevent degradation, but this should be carefully considered based on the intended downstream applications.
-
-
-
Quantitative Data Summary
Due to the variability of experimental conditions and crude sample purity, the following table is provided as a template for researchers to record and compare their own purification results.
| Purification Method | Starting Mass (mg) | Starting Purity (%) | Final Mass (mg) | Final Purity (%) | Recovery Yield (%) | Notes (e.g., Solvent System, Column Type) |
| Recrystallization | ||||||
| Column Chromatography | ||||||
| Preparative HPLC |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude 3-methyl-1H-indazol-5-amine in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Column Packing: Prepare a slurry of silica gel (or amine-functionalized silica) in the initial, least polar mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 3-methyl-1H-indazol-5-amine in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). Remember to include a basic modifier like 0.1-1% triethylamine in your mobile phase if using standard silica gel.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-methyl-1H-indazol-5-amine.
Visualizations
Caption: A general workflow for the purification of 3-methyl-1H-indazol-5-amine.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Synthesis of 3-methyl-1H-indazol-5-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methyl-1H-indazol-5-amine, a crucial intermediate in pharmaceutical development.[1][2] Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success and yield.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of 3-methyl-1H-indazol-5-amine, particularly focusing on the final reduction step from 3-methyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield method for synthesizing 3-methyl-1H-indazol-5-amine?
A1: A highly effective and commonly cited method is the catalytic hydrogenation of 3-methyl-5-nitro-1H-indazole. This reaction typically employs a palladium on activated carbon (Pd/C) catalyst with hydrogen gas in a methanol solvent, affording high yields.[3]
Q2: My reduction of 3-methyl-5-nitro-1H-indazole is sluggish or incomplete. What are the potential causes?
A2: Several factors can lead to an incomplete or slow reaction:
-
Catalyst Activity: The Pd/C catalyst may be old, poisoned, or of insufficient quality. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, ensuring a slight positive pressure of hydrogen can improve reaction rates.[3] Check for leaks in your hydrogenation apparatus.
-
Solvent Purity: The presence of impurities in the methanol can poison the catalyst. Use anhydrous, reagent-grade methanol.
-
Substrate Purity: Impurities in the starting material, 3-methyl-5-nitro-1H-indazole, can interfere with the catalytic process.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: While the catalytic hydrogenation is generally a clean reaction, potential side products in indazole synthesis can include dimers or products from over-reduction, although the latter is less common for aromatic nitro group reductions under these conditions. To minimize side products:
-
Control Reaction Temperature: Maintain the reaction at the recommended temperature (e.g., 20°C) to avoid unwanted side reactions.[3]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent potential over-reduction or degradation.
Q4: How can I effectively purify the final product, 3-methyl-1H-indazol-5-amine?
A4: The product is a solid and can typically be purified by recrystallization from a suitable solvent system. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.
Q5: Are there alternative reducing agents to catalytic hydrogenation?
A5: Yes, other reducing agents can be used for the reduction of aromatic nitro groups, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product work-up.
High-Yield Experimental Protocol
This protocol details the synthesis of 3-methyl-1H-indazol-5-amine from 3-methyl-5-nitro-1H-indazole, a method reported to achieve high yields.
Reaction Scheme:
Figure 1. Synthesis of 3-methyl-1H-indazol-5-amine
Materials:
-
3-methyl-5-nitro-1H-indazole
-
10% Palladium on activated carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable reaction vessel, combine 3-methyl-5-nitro-1H-indazole and methanol.
-
Inerting: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture. The amount of catalyst can vary, but typically a catalytic amount (e.g., 5-10 mol%) is sufficient.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. Maintain a hydrogen atmosphere at 20°C.[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.
-
Concentration: Combine the filtrate and washings, and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is 3-methyl-1H-indazol-5-amine. If necessary, further purify the product by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of 3-methyl-1H-indazol-5-amine from 3-methyl-5-nitro-1H-indazole.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-methyl-5-nitro-1H-indazole | 3-methyl-1H-indazol-5-amine | 10% Pd/C, H₂, Methanol, 20°C, 760.051 Torr | 84.5% | [3] |
Synthesis Pathway and Logic Diagram
The synthesis of 3-methyl-1H-indazol-5-amine can be achieved through a multi-step process, with the final step being the reduction of a nitro group. The following diagram illustrates a potential overall synthetic workflow.
Figure 2. Synthetic workflow for 3-methyl-1H-indazol-5-amine
References
Technical Support Center: Suzuki Coupling with Indazole Substrates
Welcome to the technical support center for Suzuki coupling reactions involving indazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an indazole substrate is showing low to no conversion. What are the most common initial checks?
A1: When facing low or no product formation, a systematic check of the reaction components and conditions is crucial. The primary areas to investigate are:
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote undesirable side reactions, such as the homocoupling of the boronic acid.[3][4] It is imperative to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4][5] Maintain a positive pressure of inert gas throughout the experiment.[2]
-
Base Efficiency: The base is critical for activating the boronic acid for transmetalation.[6][7][8] For indazole substrates, common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective.[2][9][10] Ensure the base is finely powdered and anhydrous, as its solubility and activity are key.[2] In some cases, adding water as a co-solvent can improve the solubility and effectiveness of the base.[2]
-
Reaction Temperature: While iodoindazoles are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently.[2] If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C may improve the reaction rate.[2] Microwave irradiation can also be a very effective method for rapidly achieving higher temperatures and reducing reaction times.[9][11][12]
Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3][4] To minimize this:
-
Thorough Degassing: As mentioned above, rigorous degassing of the reaction mixture before adding the catalyst is the most critical step to remove dissolved oxygen.[3][4]
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[2][4]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different catalyst systems may be necessary to find the optimal conditions for your specific substrates.[3]
Q3: Can the N-H group on an unprotected indazole interfere with the Suzuki coupling reaction?
A3: Yes, the acidic N-H group of an unprotected indazole can potentially interfere with the catalytic cycle, leading to lower yields.[13] The nitrogen atom can coordinate to the palladium center, which may inhibit the catalyst.[3][14] While many protocols exist for the successful coupling of N-H indazoles, if you are facing persistent issues, consider N-protection (e.g., with a Boc group) as a strategy to circumvent this problem.[13][15] However, modern catalyst systems with bulky, electron-rich ligands are often effective for coupling unprotected N-H heterocycles directly.[13][14]
Q4: My indazole substrate is an aryl chloride, and the reaction is very sluggish. What should I do?
A4: Aryl chlorides are known to be less reactive in Suzuki couplings compared to aryl bromides and iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[16] To address this, consider the following:
-
Advanced Catalyst Systems: Traditional catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[16] The use of palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often necessary to achieve good results.[3][17] N-heterocyclic carbene (NHC) ligands can also be very effective.[6]
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to facilitate the oxidative addition step.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of indazole substrates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | • Use a fresh batch of catalyst or an air-stable precatalyst (e.g., Pd(dppf)Cl₂).[1][2] • Perform a control reaction with a known substrate to confirm catalyst activity.[2] |
| 2. Oxygen in the Reaction | • Thoroughly degas the solvent and reaction mixture before adding the catalyst.[3][4][5] • Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2] | |
| 3. Inefficient Base | • Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[4][10] • Ensure the base is finely powdered and anhydrous.[2] • Consider adding water as a co-solvent to improve base solubility.[2] | |
| 4. Low Reaction Temperature | • Increase the reaction temperature in increments (e.g., from 80 °C to 100-120 °C).[2] • Use microwave heating to achieve higher temperatures and shorter reaction times.[9][11][12] | |
| 5. Poor Substrate Solubility | • Screen different solvent systems (e.g., dioxane/water, DME, THF/water, DMF/water).[2][3] | |
| Formation of Byproducts | 1. Homocoupling of Boronic Acid | • Ensure thorough degassing to remove all oxygen.[3][4] • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[2][4] |
| 2. Protodeboronation (Loss of Boronic Acid Group) | • Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[3] • Run the reaction under anhydrous conditions if possible.[3] | |
| 3. Dehalogenation of Indazole | • This can sometimes occur, especially at higher temperatures. Try lowering the reaction temperature or screening different catalyst/ligand combinations. | |
| Reaction Stalls | 1. Catalyst Decomposition | • The reaction mixture turning black may indicate the formation of palladium black, which is less active.[4] • Consider using a more robust ligand or a precatalyst that is more stable under the reaction conditions.[3] |
| 2. Catalyst Poisoning by N-Heterocycle | • For unprotected indazoles, the nitrogen can inhibit the catalyst.[3][14] • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) which can mitigate this effect.[3][17] • Consider protecting the indazole nitrogen if other strategies fail.[15] |
Experimental Protocols
Below are detailed methodologies for Suzuki coupling reactions with indazole substrates, adapted from the literature.
Protocol 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole[1]
This protocol describes the coupling of a bromo-indazole with a pyrroleboronic acid.
-
Reactants and Reagents:
-
5-Bromo-1-ethyl-1H-indazole (1.0 mmol)
-
1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,2-Dimethoxyethane (DME) (12.6 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
In a reaction vessel, combine the 5-bromo-1-ethyl-1H-indazole and Pd(dppf)Cl₂ in anhydrous DME (10 mL).
-
Stir the solution under an argon atmosphere for 1 hour.
-
Sequentially add a solution of the boronic acid in anhydrous DME (2.6 mL) and a solution of K₂CO₃ in water (2.5 mL).
-
Heat the reaction mixture to 80 °C for 2 hours.
-
After cooling to room temperature, pour the mixture into a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole[11]
This protocol utilizes microwave heating for a rapid coupling reaction.
-
Reactants and Reagents:
-
3-Iodo-6-methyl-4-nitro-1H-indazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a microwave vial, add the 3-iodo-6-methyl-4-nitro-1H-indazole, phenylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of various indazole substrates as reported in the literature.
Table 1: Catalyst Screening for Coupling of 5-Bromo-1-ethyl-1H-indazole [1][18]
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 2 | 92 |
| Pd(PCy₃)₂ | 2 | 30 |
| Pd(PPh₃)₄ | 24 | 25 |
| Pd(PPh₃)₂Cl₂ | 24 | 20 |
| Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C. |
Table 2: Suzuki Coupling of 7-Bromo-1H-indazoles with Arylboronic Acids [10]
| Indazole Substrate | Boronic Acid | Base | Catalyst | Yield (%) |
| 7-bromo-4-(tosylamido)-1H-indazole | 4-methoxyphenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 82 |
| 7-bromo-4-(tosylamido)-1H-indazole | 4-nitrophenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 78 |
| 7-bromo-4-(tosylamido)-1H-indazole | 2-thienylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 80 |
| 7-bromo-4-(4-nitrobenzamido)-1H-indazole | 4-methoxyphenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 75 |
| Reaction Conditions: Dioxane/EtOH/H₂O, 140 °C, 4h. |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][8][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield Suzuki Coupling
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield Suzuki coupling reactions with indazole substrates.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-1H-indazol-5-amine Derivatization
Welcome to the technical support center for the derivatization of 3-methyl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of derivatization on 3-methyl-1H-indazol-5-amine?
The primary sites for derivatization on 3-methyl-1H-indazol-5-amine are the 5-amino group and the N1 and N2 positions of the indazole ring. The 5-amino group is a nucleophilic primary amine, readily undergoing reactions like acylation, sulfonylation, and alkylation. The indazole nitrogens can also be alkylated, often leading to a mixture of N1 and N2 isomers.[1]
Q2: How can I selectively achieve N-alkylation versus C-alkylation on the indazole ring?
Direct C-alkylation of the indazole ring is generally less common under standard derivatization conditions. N-alkylation at the N1 and N2 positions is the predominant pathway.[2] The regioselectivity between N1 and N2 alkylation can be influenced by the choice of base, solvent, and alkylating agent.[3]
Q3: What factors influence the regioselectivity of N-alkylation (N1 vs. N2)?
The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products.[1] The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as THF tends to favor the formation of the N1 isomer.[2][3] Conversely, conditions that favor kinetic control, such as lower temperatures and shorter reaction times, may lead to a higher proportion of the N2 isomer.[1]
Q4: Can the 5-amino group interfere with N-alkylation of the indazole ring?
Yes, the 5-amino group is also nucleophilic and can compete with the indazole nitrogens for the alkylating agent. To avoid this, it is common practice to protect the 5-amino group with a suitable protecting group (e.g., Boc, Cbz) before performing N-alkylation. The protecting group can then be removed in a subsequent step.
Q5: What are some common side reactions to be aware of during derivatization?
Common side reactions include over-alkylation (dialkylation of the 5-amino group), formation of regioisomers (N1 vs. N2 alkylation), and potential self-condensation reactions under harsh basic conditions. Impurities in starting materials or reagents can also lead to unexpected byproducts.[4]
Troubleshooting Guides
Problem 1: Low Yield of Acylated or Sulfonylated Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the starting material is still present, consider extending the reaction time or increasing the reaction temperature.[6] |
| Poor quality of acylating/sulfonylating agent | Use a freshly opened or purified acylating/sulfonylating agent. These reagents can degrade upon exposure to moisture. |
| Inappropriate base | For acylation and sulfonylation of the 5-amino group, a non-nucleophilic organic base like pyridine or triethylamine is often used.[7][8] Ensure the base is dry and used in an appropriate stoichiometric amount (typically 1.1-1.5 equivalents). |
| Solvent issues | Ensure the use of an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine to prevent hydrolysis of the acylating/sulfonylating agent.[7][8] |
| Product precipitation | If the product is insoluble in the reaction mixture, it may precipitate out, hindering further reaction. Try a different solvent system that can better solubilize both reactants and products. |
Problem 2: Formation of Multiple Products in N-Alkylation
| Possible Cause | Suggested Solution |
| Mixture of N1 and N2 isomers | To favor the N1 isomer, use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[2][3] For the kinetically favored N2 isomer, consider milder conditions, though this may require more specific optimization.[1] |
| Alkylation of the 5-amino group | Protect the 5-amino group with a suitable protecting group (e.g., Boc anhydride) prior to N-alkylation. |
| Over-alkylation | Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents). Adding the alkylating agent slowly at a lower temperature can also help minimize over-alkylation.[5] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Close polarity of isomers | N1 and N2 isomers can be difficult to separate by standard column chromatography. Consider using a different eluent system with varying polarity or a different stationary phase (e.g., alumina). Preparative HPLC may be necessary for complete separation. |
| Residual starting material | Optimize the reaction conditions to drive the reaction to completion. If unreacted starting material persists, adjust the stoichiometry of the reagents. |
| Contaminants from reagents | Use high-purity reagents and solvents to minimize impurities that can co-elute with the product.[9] |
Quantitative Data Summary
The following tables provide representative data for the optimization of different derivatization reactions of 3-methyl-1H-indazol-5-amine. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Optimization of Acylation of the 5-Amino Group
| Entry | Acylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine (1.2) | DCM | 0 to RT | 2 | 85 |
| 2 | Acetyl chloride | Et3N (1.2) | DCM | 0 to RT | 2 | 82 |
| 3 | Acetic anhydride | Pyridine (1.2) | DCM | RT | 4 | 90 |
| 4 | Benzoyl chloride | Pyridine (1.2) | DCM | 0 to RT | 3 | 88 |
Table 2: Optimization of Sulfonylation of the 5-Amino Group
| Entry | Sulfonylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tosyl chloride | Pyridine (1.2) | Pyridine | RT | 24 | 75[7] |
| 2 | Mesyl chloride | Et3N (1.2) | DCM | 0 to RT | 4 | 80 |
| 3 | Dansyl chloride | K2CO3 (2.0) | Acetone/H2O | RT | 12 | 65 |
Table 3: Optimization of N1-Alkylation (with protected 5-amino group)
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio |
| 1 | Methyl iodide | NaH (1.2) | THF | 0 to RT | 12 | 9:1 |
| 2 | Benzyl bromide | NaH (1.2) | THF | 0 to RT | 16 | 8:2 |
| 3 | Methyl iodide | K2CO3 (2.0) | DMF | 50 | 8 | 3:1 |
| 4 | Benzyl bromide | Cs2CO3 (1.5) | DMF | RT | 24 | 5:1 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of 3-methyl-1H-indazol-5-amine
-
Dissolve 3-methyl-1H-indazol-5-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 equiv.) to the stirred solution.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N1-Alkylation of Boc-protected 3-methyl-1H-indazol-5-amine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of Boc-protected 3-methyl-1H-indazol-5-amine (1.0 equiv.) in anhydrous THF dropwise at 0 °C.[2]
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equiv.) dropwise.[10]
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.[10]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.[10]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[2]
Visualizations
References
- 1. connectjournals.com [connectjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
stability issues of 3-methyl-1H-indazol-5-amine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-methyl-1H-indazol-5-amine, particularly under acidic conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of 3-methyl-1H-indazol-5-amine in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid and Complete Degradation | The acidic conditions (concentration, temperature) are too harsh for the molecule. | - Decrease the acid concentration (e.g., from 1M to 0.1M or 0.01M HCl).- Lower the reaction temperature (e.g., conduct the experiment at room temperature instead of elevated temperatures).- Reduce the exposure time. |
| No or Minimal Degradation | The stress conditions are not sufficiently stringent to induce degradation. | - Increase the acid concentration (e.g., from 0.1M to 1M or even 5M HCl).- Increase the temperature (e.g., from room temperature to 50-70°C).- Extend the duration of the study (e.g., from a few hours to several days). |
| Inconsistent or Irreproducible Results | - Inaccurate preparation of solutions.- Fluctuation in experimental conditions (e.g., temperature).- Issues with the analytical methodology. | - Verify the concentration of all solutions.- Ensure precise temperature control throughout the experiment.- Validate the analytical method for specificity, linearity, accuracy, and precision. |
| Appearance of Multiple Unknown Peaks in Chromatogram | Formation of various degradation products. | - Use a gradient elution method in your HPLC to achieve better separation.- Employ a mass spectrometry (MS) detector to identify the mass-to-charge ratio of the unknown peaks, which can help in structure elucidation. |
| Precipitation of the Compound in Acidic Solution | The hydrochloride salt of the amine may have low solubility in the chosen solvent system. | - Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility.- Adjust the concentration of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 3-methyl-1H-indazol-5-amine in acidic solutions?
A1: The stability of 3-methyl-1H-indazol-5-amine in an acidic environment is primarily influenced by the pH (acid strength), temperature, and the duration of exposure. The presence of other reactive species, such as oxidizing agents, can also impact its stability.
Q2: What are the likely degradation pathways for an aminoindazole derivative under acidic conditions?
A2: While specific pathways for 3-methyl-1H-indazol-5-amine are not extensively documented, related compounds with amino and indazole functionalities can undergo several degradation reactions in acidic media. These may include hydrolysis of functional groups, oxidation of the amine or the aromatic ring system, and potentially ring-opening of the indazole moiety under harsh conditions. For instance, studies on other aromatic amines suggest that degradation can be initiated by protonation of the amino group, which can influence the electronic properties of the entire molecule.
Q3: Are there any known stability data for similar compounds?
A3: Yes, forced degradation studies on pharmaceuticals containing an indazole ring show variable stability. For example, Olaparib, a PARP inhibitor with an indazole component, has shown significant degradation under acidic conditions, with one study reporting 12.69% degradation in 5 M HCl after 30 minutes.[1][2] In contrast, Niraparib, another PARP inhibitor that also contains an indazole ring, has been reported to be stable under acidic stress (1 M HCl at 60°C).[3][4][5] This indicates that the stability of the indazole core can be highly dependent on the other substituents on the molecule.
Q4: How can I monitor the degradation of 3-methyl-1H-indazol-5-amine?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its degradation products. A UV detector is commonly used, and coupling the HPLC to a mass spectrometer (LC-MS) can aid in the identification of the degradation products.
Experimental Protocols
Below are detailed methodologies for conducting acid-induced degradation studies and for the analysis of 3-methyl-1H-indazol-5-amine and its potential degradants.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of 3-methyl-1H-indazol-5-amine under acidic conditions.
Materials:
-
3-methyl-1H-indazol-5-amine
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Volumetric flasks
-
Pipettes
-
Heating apparatus (e.g., water bath or heating block)
-
HPLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-methyl-1H-indazol-5-amine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add a specified volume of an aqueous solution of HCl to achieve the desired final acid concentration (e.g., 0.1 M, 1 M).
-
Dilute to the final volume with the appropriate solvent.
-
-
Incubation:
-
Incubate the solution at a specific temperature (e.g., room temperature, 50°C, or 70°C) for a predetermined period (e.g., 2, 4, 8, 24 hours, or longer).
-
Protect the solution from light if photolytic degradation is also a concern.
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the sample by adding an equimolar amount of NaOH. This is crucial to stop the degradation process before analysis.
-
-
Analysis:
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the quantitative analysis of 3-methyl-1H-indazol-5-amine in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (a PDA detector is useful for determining the optimal wavelength).
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Acid Degradation of 3-methyl-1H-indazol-5-amine
| Acid Concentration | Temperature (°C) | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 50 | 2 | ||
| 0.1 M HCl | 50 | 8 | ||
| 0.1 M HCl | 50 | 24 | ||
| 1 M HCl | 50 | 2 | ||
| 1 M HCl | 50 | 8 | ||
| 1 M HCl | 50 | 24 | ||
| Control (No Acid) | 50 | 24 |
Note: The table is a template. The actual values need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for Acid-Induced Degradation Study.
Hypothetical Degradation Pathway
Caption: Potential Degradation Pathways in Acid.
References
- 1. turkjps.org [turkjps.org]
- 2. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Methyl-1H-indazol-5-amine
Welcome to the technical support center for 3-methyl-1H-indazol-5-amine. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 3-methyl-1H-indazol-5-amine under experimental conditions?
A1: While specific degradation pathways for 3-methyl-1H-indazol-5-amine have not been extensively documented, based on the chemistry of aromatic amines and the indazole scaffold, several degradation routes can be anticipated. These include oxidative degradation, photodegradation, and hydrolysis under acidic or basic conditions.
-
Oxidative Degradation: The exocyclic amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and dimeric/polymeric products.[1][2] The indazole ring itself can also undergo oxidation.
-
Photodegradation: Indazole derivatives are known to undergo photochemical rearrangement to form benzimidazoles upon exposure to UV light.[3][4]
-
Hydrolytic Degradation: The stability of the compound can be affected by pH. Under strong acidic or basic conditions, hydrolysis may occur, although the indazole ring is generally stable.[5][6]
Q2: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: As mentioned in Q1, 3-methyl-1H-indazol-5-amine can degrade under certain conditions. Ensure your sample handling and storage procedures minimize exposure to light, oxygen, and extreme pH.
-
Impurities: The starting material may contain impurities from the synthesis process.
-
Mobile Phase Contamination: Ensure the mobile phase is freshly prepared with high-purity solvents.
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion or splitting.
Q3: My chromatographic peaks for 3-methyl-1H-indazol-5-amine are tailing. How can I improve the peak shape?
A3: Peak tailing for aromatic amines is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic amine group with acidic silanol groups on the silica-based column packing.[7] Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is protonated and reduce interaction with silanols.
-
Use of a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Lower Sample Concentration: High sample concentrations can lead to peak overloading and tailing.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
Issue: You observe the appearance of new, unidentified peaks in your analytical run, suggesting sample degradation.
| Possible Cause | Recommended Solution |
| Photodegradation | Protect your samples from light by using amber vials and covering sample trays. Minimize exposure time to ambient light during sample preparation. |
| Oxidative Degradation | Degas your solvents and sample solutions. Consider blanketing your sample with an inert gas like nitrogen or argon. Prepare samples fresh and analyze them promptly. |
| pH Instability | Ensure the pH of your sample solution and mobile phase is controlled and appropriate for the stability of the compound. Avoid highly acidic or basic conditions if possible. |
| Thermal Degradation | Avoid exposing the sample to high temperatures. If using a heated autosampler or column oven, assess the thermal stability of the compound at those temperatures. |
Guide 2: Optimizing HPLC-UV Analysis
Issue: You are experiencing poor resolution, peak tailing, or inconsistent retention times in your HPLC-UV analysis.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Interaction with residual silanols on the column. | Adjust mobile phase pH to be >2 units away from the analyte's pKa. Add a competitive amine (e.g., triethylamine) to the mobile phase. Use a base-deactivated column.[7] |
| Poor Resolution | Inadequate separation from impurities or degradants. | Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio). Try a different column stationary phase (e.g., phenyl-hexyl instead of C18). |
| Retention Time Drift | Inadequate column equilibration or changes in mobile phase composition or temperature. | Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[8] |
| Baseline Noise | Contaminated mobile phase or detector issues. | Use high-purity solvents and filter the mobile phase. Purge the detector cell. Check the detector lamp's energy.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 3-methyl-1H-indazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm and 365 nm) for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate 3-methyl-1H-indazol-5-amine from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hypothesized degradation pathways of 3-methyl-1H-indazol-5-amine.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of 3-Methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1H-indazol-5-amine. The information is presented in a question-and-answer format to directly address common issues, particularly concerning byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-methyl-1H-indazol-5-amine?
A1: The most prevalent synthetic strategies commence with a substituted acetophenone or aniline derivative. A widely used method involves the reduction of a nitro group precursor, 3-methyl-5-nitro-1H-indazole. Key synthetic pathways include:
-
Reduction of 3-methyl-5-nitro-1H-indazole: This is a common and effective route. The nitro group can be reduced using various reagents, including catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or chemical reducing agents like tin(II) chloride (SnCl2) or iron in acidic media.
-
Diazotization and cyclization of an aminoacetophenone derivative: This classical approach involves the diazotization of an appropriately substituted 2-aminoacetophenone followed by an intramolecular cyclization to form the indazole ring.
Q2: I am observing a significant amount of a chlorinated byproduct in my reaction when using tin(II) chloride for the reduction of 3-methyl-5-nitro-1H-indazole. What is this byproduct and how can I avoid it?
A2: When reducing nitroindazoles with stannous chloride (SnCl2) in an alcohol solvent, particularly ethanol, the formation of chlorinated and alkoxylated byproducts is a known side reaction.[1][2] The likely byproduct is 4-chloro-3-methyl-1H-indazol-5-amine.
Troubleshooting Chlorinated Byproduct Formation:
| Potential Cause | Recommended Solution |
| Use of SnCl2 in an alcohol solvent | The combination of SnCl2 and an alcohol can generate nucleophilic chloride and alkoxide ions that can substitute onto the indazole ring.[1][2] |
| Reaction Temperature | Higher reaction temperatures can promote the formation of these byproducts. |
| Choice of Reducing Agent | SnCl2 is known to mediate this type of side reaction.[1][2] |
To mitigate this issue, consider the following:
-
Change the reducing agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner alternative that typically avoids chlorination.
-
Modify the solvent system: If SnCl2 must be used, consider using a non-alcoholic solvent system. However, this may affect the solubility and reactivity of the starting material and reagent.
-
Optimize reaction conditions: Lowering the reaction temperature and carefully controlling the reaction time may help to minimize the formation of the chlorinated byproduct.
Q3: During the synthesis of the indazole ring via diazotization of an aminotoluene derivative, I isolated a yellow, insoluble precipitate. What could this be?
A3: The formation of a yellow precipitate during the diazotization of an aromatic amine, especially in the absence of excess acid, is often indicative of the formation of a diazoamino compound.[3] This occurs when the initially formed diazonium ion couples with a molecule of the unreacted starting amine.
Troubleshooting Diazoamino Compound Formation:
| Potential Cause | Recommended Solution |
| Insufficient Acid | A lack of excess acid allows for the presence of the free amine, which can react with the diazonium salt.[3] |
| Slow Addition of Nitrite | Slow addition of the diazotizing agent (e.g., sodium nitrite) can lead to localized areas of low acidity, promoting byproduct formation. |
| Elevated Temperature | Higher temperatures can increase the rate of the coupling reaction to form the diazoamino compound. |
To prevent the formation of this byproduct:
-
Ensure sufficient acidity: Use an adequate excess of a strong acid (e.g., hydrochloric acid) to fully protonate the starting amine.
-
Control the addition of the diazotizing agent: Add the sodium nitrite solution at a steady rate to the acidic solution of the amine, ensuring good mixing.
-
Maintain a low temperature: Perform the diazotization at a low temperature (typically 0-5 °C) to minimize side reactions.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their causes, and recommended solutions in a tabular format.
Table 1: Troubleshooting Byproduct Formation in the Reduction of 3-methyl-5-nitro-1H-indazole
| Issue | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Formation of Chlorinated/Alkoxylated Byproducts | Use of SnCl2 in alcoholic solvents (e.g., ethanol).[1][2] | - Switch to a different reducing agent such as catalytic hydrogenation (Pd/C, H2).- If using SnCl2, consider a non-alcoholic solvent.- Optimize reaction conditions (lower temperature, shorter reaction time). |
| Incomplete Reduction | - Insufficient amount of reducing agent.- Deactivated catalyst (in catalytic hydrogenation).- Poor quality of starting material or reagents. | - Use a sufficient excess of the reducing agent.- For catalytic hydrogenation, ensure the catalyst is fresh and active. Consider using a new batch.- Verify the purity of the starting material and reagents. |
| Over-reduction or Ring Opening | - Use of overly harsh reducing agents.- Prolonged reaction times or high temperatures. | - Choose a milder reducing agent (e.g., SnCl2 or catalytic hydrogenation over stronger hydrides).- Carefully monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. |
Table 2: Troubleshooting Issues in the Diazotization and Cyclization Route
| Issue | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Formation of Diazoamino Compound (Yellow Precipitate) | - Insufficient acid during diazotization.[3]- Localized high pH due to slow nitrite addition. | - Use a sufficient excess of strong acid.- Ensure rapid and efficient stirring during the addition of the nitrite solution.- Maintain a low reaction temperature (0-5 °C). |
| Low Yield of Indazole Product | - Decomposition of the diazonium salt at elevated temperatures.- Competing side reactions (e.g., phenol formation). | - Strictly control the temperature during diazotization.- Use the diazonium salt immediately in the next step without isolation. |
| Formation of Tarry Byproducts | - Decomposition of the diazonium salt.- Uncontrolled reaction temperature. | - Maintain a low and constant temperature throughout the diazotization and cyclization steps.- Ensure all reagents are of high purity. |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-indazol-5-amine via Catalytic Hydrogenation of 3-methyl-5-nitro-1H-indazole
Materials:
-
3-methyl-5-nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 3-methyl-5-nitro-1H-indazole (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may vary depending on the equipment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-indazol-5-amine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of 3-methyl-1H-indazole via Diazotization and Reductive Cyclization of 2-Aminoacetophenone
This protocol describes the synthesis of the indazole core, which can be subsequently nitrated and reduced to obtain the target molecule.
Materials:
-
2-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Tin(II) Chloride Dihydrate (SnCl2·2H2O)
-
Ice
-
Sodium Hydroxide (NaOH) or other base
Procedure:
-
Dissolve 2-aminoacetophenone (1.0 eq) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (a significant excess, e.g., 3-4 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold SnCl2 solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude 3-methyl-1H-indazole.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Byproduct formation during SnCl2 reduction.
Caption: Formation of diazoamino byproduct.
Caption: General troubleshooting workflow.
References
scale-up issues for 3-methyl-1H-indazol-5-amine production
Welcome to the Technical Support Center for the scale-up production of 3-methyl-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up 3-methyl-1H-indazol-5-amine production?
A1: The most prevalent and scalable route involves a multi-step synthesis starting from an appropriately substituted acetophenone. A common pathway includes the diazotization of a 2-aminoacetophenone derivative, followed by reductive cyclization.[1] A widely used approach is the reduction of 3-methyl-5-nitro-1H-indazole, which itself can be synthesized from a corresponding nitro-substituted acetophenone.
Q2: What are the primary challenges and safety concerns when scaling up this synthesis?
A2: Key challenges include managing exothermic reactions, particularly during diazotization and nitration steps, ensuring regioselectivity to avoid isomer formation, and handling potentially hazardous reagents like hydrazine and sodium nitrite.[2][3] The diazonium salt intermediates can be unstable and potentially explosive if not kept at low temperatures.[4] Additionally, 3-methyl-1H-indazol-5-amine itself is classified as harmful if swallowed and can cause skin and eye irritation.[5]
Q3: How can regioselectivity be controlled during the synthesis of substituted indazoles?
A3: Regioselectivity, particularly the formation of N1 vs. N2 isomers during alkylation or other substitutions, is a significant challenge in indazole synthesis.[6] For the core indazole ring formation, the choice of starting materials and cyclization strategy is critical. In subsequent reactions, factors such as the base, solvent, and temperature can influence the outcome. For instance, thermodynamic control often favors the more stable N1-substituted product.[7]
Q4: What are the typical impurities encountered, and how can they be minimized?
A4: Impurities can arise from side reactions, incomplete conversion of starting materials, or the formation of regioisomers. Common side reactions include hydrazone and dimer formation.[8] In the final reduction step from 3-methyl-5-nitro-1H-indazole, incomplete reduction can leave residual nitro starting material. Careful control of reaction parameters (temperature, stoichiometry, reaction time) and optimized purification methods, such as column chromatography or recrystallization, are essential for minimizing these impurities.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield in diazotization/cyclization step. | Decomposition of diazonium salt: The temperature may have risen above the optimal range (typically 0-10°C). | Ensure rigorous temperature control with an efficient cooling bath. Add the sodium nitrite solution slowly to prevent localized heating. |
| Incomplete reaction: Insufficient reaction time or inadequate mixing. | Increase the stirring time after the addition of reagents and ensure the reaction mixture is homogeneous. Monitor the reaction's progress using TLC or LC-MS. | |
| Side reactions: Incorrect pH or presence of contaminants. | Maintain the recommended acidic conditions for the diazotization step. Use high-purity reagents and solvents. | |
| Low yield in the final reduction step (nitro to amine). | Catalyst poisoning or inactivity: The palladium on carbon (Pd/C) catalyst may be of low quality or has been deactivated. | Use a fresh, high-quality catalyst. Ensure the reaction solvent (e.g., methanol) is free of impurities that could poison the catalyst. |
| Incomplete reduction: Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure within safe limits for the equipment. Extend the reaction time and monitor for the disappearance of the nitro-intermediate by TLC or LC-MS. |
Issue 2: Product Purity and Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material in the final product. | Incomplete reaction. | Re-evaluate reaction time, temperature, and stoichiometry. Consider adding a slight excess of the appropriate reagent if it can be easily removed during workup. |
| Multiple spots on TLC after reaction, indicating byproducts. | Formation of regioisomers or side-products. | Optimize reaction conditions to improve selectivity. For purification, flash column chromatography is often effective.[9] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation. |
| Difficulty in isolating the product after workup. | Product is highly soluble in the aqueous phase. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral, less water-soluble form. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). |
| Product precipitates as an oil instead of a solid. | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, re-purify via column chromatography. |
Experimental Protocols & Data
Protocol: Synthesis of 3-methyl-1H-indazol-5-amine
This protocol describes a common two-step synthesis starting from 2-amino-5-nitroacetophenone.
Step 1: Synthesis of 3-methyl-5-nitro-1H-indazole
-
Diazotization: Dissolve 2-amino-5-nitroacetophenone in hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 10°C. Stir for 1 hour at this temperature.
-
Reductive Cyclization: In a separate flask, prepare a solution of stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid, also cooled to 0-10°C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature controlled.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Workup: Pour the reaction mixture into ice water and adjust the pH to 8-9 with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-methyl-5-nitro-1H-indazole.
Step 2: Reduction to 3-methyl-1H-indazol-5-amine
-
Reaction Setup: In a hydrogenation vessel, suspend 3-methyl-5-nitro-1H-indazole in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and analyzing samples by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-1H-indazol-5-amine.
-
Purification: If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel.
Data Summary: Representative Yields and Conditions
The following table summarizes typical reaction parameters and outcomes for key synthetic steps.
| Step | Starting Material | Key Reagents | Temperature | Typical Yield | Reported Purity | Reference |
| Cyclization | 2-Aminoacetophenone | NaNO₂, SnCl₂·H₂O, HCl | 0-10°C | ~90% | >99% | [1] |
| Reduction | 3-methyl-5-nitro-1H-indazole | H₂, 10% Pd/C, Methanol | 20°C | ~85% | N/A | [10] |
Visual Workflow and Logic Diagrams
// Node Definitions SM [label="2-Amino-5-nitro-\nacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Diazonium Salt\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NitroIndazole [label="3-methyl-5-nitro-\n1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="3-methyl-1H-indazol-\n5-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions SM -> Diazonium [label="1. HCl, NaNO₂\n2. 0-10°C", color="#34A853"]; Diazonium -> NitroIndazole [label="SnCl₂·2H₂O, HCl", color="#34A853"]; NitroIndazole -> FinalProduct [label="H₂, 10% Pd/C\nMethanol", color="#34A853"]; FinalProduct -> Purification [label="Isolation", color="#EA4335"];
// Graph Attributes graph [bgcolor="transparent"]; } dot Caption: Synthetic workflow for 3-methyl-1H-indazol-5-amine production.
// Node Definitions Start [label="Low Yield Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStep [label="Identify Problematic Step\n(TLC/LC-MS Analysis)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Diazotization/\nCyclization Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Reduction Issue", fillcolor="#F1F3F4", fontcolor="#202124"];
Temp [label="Check Temperature Control\n(<10°C?)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Verify Reagent Stoichiometry\nand Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; TempOK [label="Improve Cooling/\nSlow Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catalyst [label="Check Catalyst Activity\n(Fresh Catalyst?)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrogen [label="Check H₂ Pressure &\nReaction Time", fillcolor="#FFFFFF", fontcolor="#202124"]; CatalystOK [label="Replace Catalyst/\nUse Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydrogenOK [label="Increase Pressure/Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions Start -> CheckStep; CheckStep -> Step1 [label="Step 1"]; CheckStep -> Step2 [label="Step 2"];
Step1 -> Temp; Temp -> TempOK [label="No", color="#EA4335"]; Temp -> Reagents [label="Yes", color="#34A853"];
Step2 -> Catalyst; Catalyst -> CatalystOK [label="No", color="#EA4335"]; Catalyst -> Hydrogen [label="Yes", color="#34A853"]; Hydrogen -> HydrogenOK [label="No", color="#EA4335"];
// Graph Attributes graph [bgcolor="transparent"]; } dot Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 2. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]
- 5. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-methyl-1H-indazol-5-amine|lookchem [lookchem.com]
handling and storage recommendations for 3-methyl-1H-indazol-5-amine
Technical Support Center: 3-methyl-1H-indazol-5-amine
Welcome to the technical support guide for 3-methyl-1H-indazol-5-amine (CAS No: 90764-90-2). This document is designed for researchers, medicinal chemists, and drug development professionals. As a key pharmaceutical intermediate, the integrity and proper handling of this compound are paramount to achieving reproducible and successful experimental outcomes.[1][2][3] This guide provides in-depth, field-proven insights into its handling, storage, and troubleshooting, moving beyond basic data sheets to explain the scientific rationale behind each recommendation.
Section 1: Critical Safety & Handling Protocols
This section addresses the immediate questions and safety protocols required from the moment you receive the compound. As a primary aromatic amine, 3-methyl-1H-indazol-5-amine requires careful handling to prevent exposure and maintain its purity.[4][5]
Q1: What are the primary hazards of 3-methyl-1H-indazol-5-amine and what immediate personal protective equipment (PPE) is required?
Answer: 3-methyl-1H-indazol-5-amine is classified with several GHS hazard statements:
The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[8] Aromatic amines as a class can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4][5]
Therefore, the mandatory minimum PPE is:
-
Hand Protection: Nitrile or neoprene gloves. Always double-glove if handling larger quantities or for prolonged periods.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes (EN 166 standard or equivalent).[9]
-
Body Protection: A lab coat, fully fastened. Ensure clothing covers all exposed skin. For larger scale work, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.[10]
Q2: I've just received a shipment. What is the correct procedure for inspecting and logging the material?
Answer: A systematic receiving protocol is the first line of defense against contamination and ensures long-term sample integrity. The goal is to move the compound into a controlled environment quickly while verifying its condition.
Below is a workflow diagram outlining the essential steps.
Caption: Workflow for receiving and inspecting new chemical shipments.
Section 2: Optimal Storage & Long-Term Stability
The stability of 3-methyl-1H-indazol-5-amine is critical for its use in sensitive downstream applications, particularly in drug discovery where purity is non-negotiable. Improper storage is a common cause of failed experiments.
Q3: What are the ideal long-term and short-term storage conditions?
Answer: The recommended storage conditions depend on the intended duration of storage. While some suppliers suggest room temperature, this is only suitable for the very short term.[1][11] Aromatic amines can be sensitive to oxidation and light, and elevated temperatures can accelerate degradation pathways.[4][12]
| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) | Rationale |
| Temperature | 2-8°C | Room Temperature (in desiccator) | Refrigeration significantly slows potential oxidative and thermal degradation pathways, preserving purity.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed | The amine functional group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing this degradation.[12] |
| Container | Tightly-sealed, amber glass vial | Tightly-sealed, opaque vial | Protects the compound from light, which can catalyze degradation, and moisture, which can cause clumping or hydrolysis. |
| Location | Dry, well-ventilated, refrigerated area | Cool, dry, dark location (desiccator) | Prevents moisture absorption and ensures safety.[13] |
Q4: I don't have a glovebox. How can I safely aliquot the powder while minimizing exposure to air and moisture?
Answer: This is a common challenge. While a glovebox is ideal, a technique called "gas purging" can be used effectively. This protocol minimizes atmospheric exposure.
Protocol: Aliquoting 3-methyl-1H-indazol-5-amine without a Glovebox
-
Preparation: Gather all necessary items before you begin: the main stock vial, pre-weighed and labeled receiving vials (amber glass with PTFE-lined caps), spatulas, and a source of inert gas (e.g., a cylinder of argon or nitrogen with a regulator and tubing).
-
Setup: Place all materials in a chemical fume hood.
-
Purge: Gently insert the tubing from the inert gas source into the main stock vial, creating a positive pressure of inert gas. Do not use a high flow rate, which can blow the powder around.
-
Dispense: While the inert gas is flowing, quickly open the vial, remove the desired amount of powder with a clean spatula, and transfer it to the pre-labeled receiving vial.
-
Seal: Immediately cap the receiving vial tightly.
-
Reseal Stock: Before removing the inert gas line, securely recap the main stock vial. Wrap the cap with Parafilm® for an extra seal.
-
Store: Immediately transfer the newly created aliquot and the main stock vial to their appropriate storage locations as defined in the table above.
Q5: What are the visible signs of compound degradation?
Answer: The product is typically a yellow to brown solid.[11] Significant degradation may be indicated by:
-
Color Change: A noticeable darkening of the material from its original appearance.
-
Change in Physical State: Clumping or the appearance of a sticky or oily residue can indicate moisture absorption or degradation into impurities.
-
Insolubility: If the compound was previously soluble in a specific solvent but now leaves a residue, this suggests the formation of insoluble degradation products.
If you observe any of these changes, it is highly recommended to re-analyze the material for purity (e.g., by LC-MS or NMR) before use.[12]
Section 3: Experimental Troubleshooting Guide
Even with proper handling, issues can arise during experimentation. This section addresses common problems encountered when using 3-methyl-1H-indazol-5-amine in reactions.
Q6: My compound is not dissolving in the specified solvent. What should I do?
Answer: Solubility issues are a frequent problem. The parent compound, 1H-Indazol-5-amine, has very low aqueous solubility.[14] While 3-methyl-1H-indazol-5-amine is expected to be soluble in common organic solvents like DMSO, DMF, and methanol, batch-to-batch variations or slight degradation can affect this.
Protocol: Small-Scale Solubility Testing
-
Objective: To find a suitable solvent system without consuming a large amount of your valuable compound.
-
Procedure:
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL) and vortex.
-
Observe for dissolution. If it dissolves, the solubility is at least 10-20 mg/mL.
-
If it does not dissolve, add another aliquot of solvent and repeat.
-
Gentle heating or sonication can be used to aid dissolution, but be cautious as this can also accelerate degradation in some cases.
-
-
Solvent Selection: Test a panel of common laboratory solvents (e.g., DMSO, DMF, Methanol, Dichloromethane, Ethyl Acetate) to determine the best option for your specific reaction conditions.
Q7: I am getting inconsistent results in my synthesis. Could the starting material be the problem?
Answer: Yes, inconsistent starting material is a primary cause of poor reproducibility. If you are experiencing variable yields, unexpected side products, or failed reactions, a systematic troubleshooting approach is necessary.
Caption: A decision-making flowchart for troubleshooting experimental inconsistencies.
Expertise & Causality:
-
Compound Integrity: The amine and indazole moieties can be susceptible to oxidation or other degradation pathways, creating impurities that may interfere with your reaction.[12][15] Verifying purity via analytical methods is a non-negotiable step.
-
Solvent/Reagent Purity: As an amine, this compound is basic. Trace acid impurities in solvents can neutralize it, while water can interfere with many common coupling reactions.
-
Reaction Conditions: Aromatic amines can be sensitive to certain reaction conditions. Ensure your temperature is precisely controlled and that an inert atmosphere is maintained if using air-sensitive reagents (e.g., organometallics, strong bases).
By systematically isolating each variable, you can pinpoint the source of the inconsistency and restore the reliability of your experimental results.
References
-
3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 . PubChem, National Center for Biotechnology Information. [Link]
-
3-methyl-1H-indazol-5-amine . ChemBK. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]
-
What are the Health and Safety Guidelines for Using Amines? . [Link]
-
Chemical Label for 3-methyl-1H-indazol-5-amine . [Link]
- Toxicity, Hazards, and Safe Handling of Primary Arom
-
Amines, Aromatic (2002) . NIOSH/CDC. [Link]
-
SAFETY DATA SHEET - 5-Amino-1H-indazole . Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 1H-Indazol-5-amine . Fisher Scientific. [Link]
-
3-methyl-1H-indazol-5-amine . LookChem. [Link]
-
1H-Indazol-5-amine | C7H7N3 | CID 88012 . PubChem, National Center for Biotechnology Information. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption . ScienceDirect. [Link]
-
Thermal degradation of amines for CO2 capture . Scribd. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption . Heriot-Watt University Research Portal. [Link]
Sources
- 1. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cdc.gov [cdc.gov]
- 11. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
removing impurities from 3-methyl-1H-indazol-5-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methyl-1H-indazol-5-amine. The following sections address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-methyl-1H-indazol-5-amine?
A1: The impurity profile of 3-methyl-1H-indazol-5-amine can vary depending on the synthetic route. A common route involves the cyclization of a substituted aniline derivative. For instance, a synthesis starting from 4-methyl-3-nitroaniline would likely produce the following impurities:
-
Unreacted Starting Material: Residual 4-methyl-3-nitroaniline.
-
Intermediates: Nitroso-intermediates formed during the diazotization step.
-
Regioisomers: Formation of other indazole isomers can occur depending on the reaction conditions.
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Byproducts from Side Reactions: Decomposition of the diazonium salt can lead to various phenolic impurities.
Q2: What are the recommended methods for purifying crude 3-methyl-1H-indazol-5-amine?
A2: The two primary methods for the purification of 3-methyl-1H-indazol-5-amine are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of 3-methyl-1H-indazol-5-amine from its impurities during column chromatography. For quantitative purity assessment before and after purification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[1][2]
Troubleshooting Guides
Column Chromatography Purification
Issue 1: The product is streaking or tailing on the silica gel column.
-
Possible Cause: The basic nature of the amine group in 3-methyl-1H-indazol-5-amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor separation and band broadening.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, into the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel.
-
Issue 2: Poor separation of the desired product from a closely related impurity.
-
Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Optimize the Eluent System: Systematically screen different solvent mixtures using TLC to find an eluent that provides the best separation (a significant difference in Rf values) between your product and the impurity.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, employ a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. This can often improve the resolution of closely eluting compounds.
-
Recrystallization Purification
Issue 1: The product does not crystallize out of the solution upon cooling.
-
Possible Cause:
-
The chosen solvent is too good a solvent for the compound, even at low temperatures.
-
The solution is not sufficiently concentrated.
-
The presence of impurities is inhibiting crystallization.
-
-
Solution:
-
Solvent Screening: Select a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents to screen for amino-heterocycles include ethanol, methanol, and ethyl acetate.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of the pure product.
-
Anti-Solvent Addition: If the compound is highly soluble in one solvent, an "anti-solvent" (a solvent in which the compound is insoluble) can be slowly added to the solution at an elevated temperature until it becomes slightly cloudy. Then, allow the solution to cool slowly.
-
Issue 2: Low recovery of the purified product after recrystallization.
-
Possible Cause:
-
Too much solvent was used for the recrystallization.
-
The solution was not cooled to a low enough temperature.
-
The crystals were filtered before crystallization was complete.
-
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.
-
Ensure Complete Cooling: Cool the solution in an ice bath for an extended period to maximize crystal formation.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a suitable eluent system by testing various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) on a TLC plate. For 3-methyl-1H-indazol-5-amine, consider adding 0.5% triethylamine to the eluent. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude 3-methyl-1H-indazol-5-amine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-methyl-1H-indazol-5-amine.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 3-methyl-1H-indazol-5-amine in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following table provides illustrative data on the purification of 3-methyl-1H-indazol-5-amine. These are representative values and actual results may vary depending on the specific reaction and purification conditions.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Column Chromatography | 85 | >98 | 75 |
| Recrystallization (Ethanol) | 85 | >97 | 80 |
Visualizations
Caption: A typical experimental workflow for the purification of 3-methyl-1H-indazol-5-amine by recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during the column chromatography purification of 3-methyl-1H-indazol-5-amine.
References
preventing N-methylation side products in 3-methyl-1H-indazol-5-amine reactions
Technical Support Center: 3-Methyl-1H-Indazol-5-Amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methyl-1H-indazol-5-amine. The focus is on preventing the formation of N-methylation side products during various chemical transformations.
Troubleshooting Guide: Unwanted N-Methylation
Issue: My reaction is producing a mixture of N1- and N2-methylated 3-methyl-1H-indazol-5-amine side products. How can I control the regioselectivity?
The regioselectivity of N-alkylation on the indazole ring is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. The N1-methylated product is generally the thermodynamically more stable isomer, while the N2-methylated product is often the kinetically favored one.[1]
Solutions:
-
Favoring the N1-Methyl Isomer (Thermodynamic Control): To favor the thermodynamically stable N1 isomer, conditions that allow for equilibration are necessary. This typically involves using a strong, non-nucleophilic base in an aprotic solvent.[1]
-
Recommended Conditions: Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a standard method for achieving high N1-selectivity.[1] The strong base deprotonates the indazole, and the resulting anion can equilibrate to the more stable N1-anion before reacting with the methylating agent.
-
-
Favoring the N2-Methyl Isomer (Kinetic Control): The N2 position is often more sterically accessible, leading to a faster reaction rate.[1] To favor the kinetic N2 product, milder reaction conditions are generally employed.
Issue: I am trying to perform a reaction on the 5-amino group, but my starting material is being consumed by N-methylation.
When the desired reaction involves the exocyclic amine, the nucleophilicity of the indazole nitrogens must be suppressed. This can be achieved through the use of protecting groups.
Solutions:
-
Protecting the Indazole Nitrogen: The use of a protecting group on the indazole nitrogen is a common strategy to prevent side reactions.
-
SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the indazole nitrogen. It can be introduced regioselectively at the N-2 position.[3][4] This not only prevents N-methylation but can also direct lithiation to the C-3 position if further functionalization is desired.[3][4]
-
Other Protecting Groups: Other protecting groups like tetrahydropyranyl (THP) or p-methoxybenzyl (PMB) can also be employed, with the regioselectivity of protection often being controlled by the reaction conditions (acidic vs. basic).[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle that governs whether N1 or N2 methylation occurs?
The outcome of N-methylation on the indazole ring is a classic example of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][5] Consequently, the N1-methylated product is the thermodynamically favored isomer. However, the N2 position can be more nucleophilic or sterically accessible in the indazole anion, leading to a faster reaction rate and the formation of the N2-methylated product as the kinetic favorite.[1] The choice of solvent, base, and temperature can influence the energy barrier for each pathway and the potential for equilibration between the two isomers.
Q2: How does the choice of methylating agent affect the N1/N2 ratio?
The nature of the methylating agent can significantly influence the regioselectivity. Stronger methylating reagents, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), have been reported to favor N2-alkylation.[2] In contrast, reagents like methyl iodide or dimethyl sulfate are commonly used in base-mediated alkylations where the base and solvent play a more dominant role in determining the selectivity.[1][2]
Q3: Are there any analytical methods to distinguish between the N1- and N2-methylated isomers?
Yes, the N1- and N2-methyl isomers of indazoles can be readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the indazole ring, particularly the proton at the 3-position and the protons on the benzene ring, will be different for the two isomers.[6] Nuclear Overhauser Effect (NOE) studies can also be used to unequivocally assign the regiochemistry.[3]
Quantitative Data Summary
The following table summarizes the regioselectivity of N-methylation for a related compound, 3-methyl-6-nitro-1H-indazole, under different reaction conditions. While the electronic nature of the 5-amino group in your substrate will influence the exact ratios, these results provide a valuable guide for condition selection.
| Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Reference |
| Dimethyl Sulfate | KOH | - | 45 °C | ~1:1 | 86 (total) | [2] |
| Methyl Iodide | - | - | 100 °C (sealed tube) | N2 selective | Not reported | [2] |
| Methyl Iodide | NaH | THF | 0 °C to RT | N1 selective | High | [1] |
| Dimethyl Carbonate | DABCO | DMF | Reflux | N2 selective | High | [1] |
Experimental Protocols
Protocol 1: Selective N1-Methylation (Thermodynamic Control)
This protocol is adapted for high N1-selectivity.[1]
-
Preparation: To a stirred solution of 3-methyl-1H-indazol-5-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation using a Protecting Group Strategy
This protocol outlines the use of a SEM protecting group to first direct functionalization to the N2 position, which can then be followed by other reactions.[3][4]
-
Protection: To a solution of 3-methyl-1H-indazol-5-amine (1.0 equiv) in a suitable solvent, add the appropriate base and SEM-Cl. The choice of base and solvent can influence the N1/N2 ratio of protection, with some conditions favoring N2 protection.[3]
-
Reaction: With the N2 position protected, proceed with the desired reaction on the 5-amino group. The SEM group is stable to a wide range of reaction conditions.
-
Deprotection: The SEM group can be readily removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.[3][4]
Diagrams
Caption: Control of N-methylation pathways.
Caption: Troubleshooting workflow for N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chromatography for 3-methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for the column chromatography of 3-methyl-1H-indazol-5-amine on silica gel?
A1: For compounds of intermediate polarity like 3-methyl-1H-indazol-5-amine, a good starting point for normal-phase chromatography on silica gel is a solvent system of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or pentane.[1][2] A typical starting gradient could be from 5% to 50% ethyl acetate in hexanes.[2] For more polar impurities, a system of methanol (MeOH) in dichloromethane (DCM) may be more effective, starting with a low percentage of methanol (e.g., 1-5%).[2]
Q2: My compound, 3-methyl-1H-indazol-5-amine, is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?
A2: Peak tailing or streaking of amine-containing compounds on silica gel is a common issue.[3][4] This is often due to the interaction of the basic amine group with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (TEA) or ammonium hydroxide (NH4OH), typically at a concentration of 0.1-2%.[1][3][5] Pre-treating the silica gel with a TEA solution can also be an effective strategy.[3]
Q3: I am not getting good separation between my desired compound and a closely related impurity. What can I do to improve the resolution?
A3: Improving resolution in chromatography can be approached in several ways:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from hexanes to toluene or from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.[6]
-
Use a Shallow Gradient: A slower, more shallow gradient during elution can often improve the separation of closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina could be a suitable alternative to silica gel for the purification of amines.[7] Amine-functionalized silica is another option that can provide a more inert surface and better peak shape for basic compounds.[5]
-
Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and lead to better resolution.
Q4: My compound is not eluting from the column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If you are using a dichloromethane/methanol system, increase the percentage of methanol.[7] It is crucial to do this gradually to avoid eluting all compounds at once.
Q5: Can I use reverse-phase chromatography for the purification of 3-methyl-1H-indazol-5-amine?
A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for the analysis and purification of 3-methyl-1H-indazol-5-amine and related compounds.[8][9] A common mobile phase for RP-HPLC consists of acetonitrile (MeCN) and water, often with an additive like formic acid or phosphoric acid to improve peak shape.[8][9]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing/Streaking)
This guide provides a systematic approach to troubleshooting poor peak shape for 3-methyl-1H-indazol-5-amine on silica gel chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Inadequate Separation
This guide outlines the steps to take when the separation between 3-methyl-1H-indazol-5-amine and impurities is insufficient.
Caption: Troubleshooting workflow for inadequate separation.
Quantitative Data Summary
The following table summarizes reported Rf values for compounds structurally related to 3-methyl-1H-indazol-5-amine. These values can serve as a reference for estimating the elution behavior of the target compound.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| N-(4-Fluorobenzyl)propionamide | Silica Gel | 50:50 Ethyl Acetate:Pentane | 0.5 |
| Related Amide Product | Silica Gel | 50:50 Ethyl Acetate:Pentane | 0.28 |
| Related Amide Product | Silica Gel | 20:80 Ethyl Acetate:Pentane | 0.24 |
| Di-ethyl ester derivative | Silica Gel | 5:95 Ethyl Acetate:Pentane | 0.59 |
| N-substituted indazole derivative | Silica Gel | 2:1:97 Triethylamine:Ethyl Acetate:Dichloromethane | 0.50 |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
This protocol outlines a general method for the purification of 3-methyl-1H-indazol-5-amine using flash column chromatography.
Materials:
-
Crude 3-methyl-1H-indazol-5-amine
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (reagent grade), Hexanes (reagent grade), Triethylamine (optional)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]
-
If peak tailing is observed, add 0.5% triethylamine to the developing solvent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-methyl-1H-indazol-5-amine.
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Analysis of 3-methyl-1H-indazol-5-amine Isomers: A Guide for Researchers in Drug Discovery
A detailed examination of the biological activities of positional isomers of 3-methyl-1H-indazol-5-amine reveals the critical role of substituent placement on the indazole ring in determining their potential as therapeutic agents. While direct comparative studies are limited, analysis of available data on individual isomers and related derivatives underscores the significance of the methyl group's position in modulating anticancer and kinase inhibitory activities.
The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for treating a range of diseases, including cancer. The strategic placement of substituents on the indazole ring system can significantly impact a compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of 3-methyl-1H-indazol-5-amine and its positional isomers, offering valuable insights for researchers and drug development professionals.
Anticancer Activity: A Positional Paradigm
Studies on substituted 6-aminoindazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. For instance, a series of 6-substituted aminoindazole derivatives were designed and evaluated for their anticancer activities. One of the derivatives, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited a remarkable IC50 value of 0.4 µM in human colorectal cancer cells (HCT116).[1] Another study on 1,3-dimethyl-6-amino indazole derivatives also reported significant anticancer activity.[2] These findings suggest that the 6-aminoindazole scaffold is a promising starting point for the development of novel anticancer agents.
Although specific IC50 values for 3-methyl-1H-indazol-5-amine and its 4- and 7-methyl isomers in direct comparison are not available, the potent activity observed for 6-aminoindazole derivatives underscores the importance of substituent positioning on the indazole ring for achieving desired biological effects. The electronic and steric influences of the methyl group at different positions likely alter the molecule's interaction with its biological targets.
Below is a summary of reported anticancer activities for relevant indazole derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 | [1] |
| 1,3-dimethyl-6-amino indazole derivatives | FaDu (Hypopharyngeal), YD-15 (Oral), MCF7 (Breast) | - | [2] |
Kinase Inhibition: A Key Mechanism of Action
Indazole derivatives frequently exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The indazole core can act as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site.
While specific kinase inhibition data for the individual isomers of 3-methyl-1H-indazol-5-amine is not extensively documented in comparative studies, the general mechanism of action for many anticancer indazoles involves the modulation of key signaling pathways.
Potential Signaling Pathways
Indazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. The specific pathways affected can vary depending on the substitution pattern of the indazole core.
Caption: Potential mechanism of action for methyl-1H-indazol-5-amine isomers.
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-methyl-1H-indazol-5-amine isomers) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 3-methyl-1H-indazol-5-amine and Other Indazole Derivatives in Kinase Assays
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of targeted therapy, particularly in oncology, protein kinase inhibitors are a cornerstone.[1] Within this therapeutic class, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous inhibitors due to its unique ability to interact with the ATP-binding pocket of a wide array of kinases.[2][3][4] This guide provides a comparative analysis of 3-methyl-1H-indazol-5-amine against other key indazole derivatives, supported by experimental data and detailed methodologies to illuminate the subtle structural modifications that dictate potency and selectivity.
The power of the indazole core lies in its role as a bioisostere of the purine ring in ATP, which allows it to function as a competitive inhibitor at the kinase's active site.[5] The nitrogen atoms of the indazole ring are pivotal, serving as hydrogen bond donors and acceptors that form critical interactions with the kinase's hinge region—a primary determinant of binding affinity.[5][6] However, the true art and science of developing a successful kinase inhibitor lie in the strategic substitution on this core structure. These modifications influence not just the binding affinity but, more critically, the selectivity of the compound, which is a key factor in defining its therapeutic window and minimizing off-target effects.[3][7]
Quantitative Comparison: The Impact of Substitution on Kinase Inhibition
The following table summarizes the performance of various indazole derivatives against a range of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function; a lower IC50 value indicates higher potency.[1][3] This data, synthesized from multiple studies, illustrates the structure-activity relationship (SAR) and highlights how minor chemical changes can lead to vastly different biological outcomes.
| Compound/Derivative Class | Key Substitutions | Primary Kinase Target(s) | IC50 (nM) | Cellular IC50 (µM) | Source(s) |
| 3-methyl-1H-indazol-5-yl derivative (Compound 26) | 3-Methyl on indazole, complex morpholine at C6 of imidazo[1,2-b]pyridazine | TAK1 | 55 | 0.03 (MPC-11 cells) | [8] |
| Axitinib | N-methyl at position 1, various substitutions | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | - | [3] |
| Pazopanib | N-methyl at position 1, pyrimidine substituent | VEGFR-2 | 30 | - | [2][9] |
| Entrectinib (Compound 127) | 3-aminoindazole derivative | ALK | 12 | - | [10] |
| FGFR1 Inhibitor (Compound 14c) | Phenyl ring at C3 with 3-isopropoxyphenyl | FGFR1 | 9.8 | - | [9] |
| Pan-Pim Inhibitor (Compound 82a) | Piperidine and 2,6-difluorophenyl moieties | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | 1.4 (KMS-12 BM cells) | [10] |
| EGFR Inhibitor (Compound 109) | Structure-guided design from lead | EGFR T790M, EGFR | 5.3, 8.3 | - | [10] |
| PLK4 Inhibitor (CFI-400945) | Indazole-based | PLK4 | 2.8 | - | [11] |
| AKE-72 | 3-aminoindazole with complex sidechains | BCR-ABL (WT), BCR-ABL (T315I) | < 0.5, 9 | < 0.01 (K-562 cells) | [12] |
From this data, we can derive several key insights:
-
The 3-position is critical for potency and selectivity. As seen with the FGFR1 inhibitor, bulky hydrophobic groups at this position can enhance activity.[9] The presence of an amino group at the 3-position is a common feature in potent inhibitors like Entrectinib and AKE-72, suggesting it plays a key role in binding.[10][12]
-
The 5-position influences activity. The core compound of our topic, 3-methyl-1H-indazol-5-amine, features a 5-amino group. While direct data is sparse in the aggregated results, related studies on GSK-3 inhibitors showed that a methyl group at the 5-position was less effective than a methoxy group, indicating this position is sensitive to substitutions that can participate in hydrogen bonding.[9]
-
N1-methylation is a common strategy. Commercially successful drugs like Axitinib and Pazopanib feature a methyl group on the indazole nitrogen, which can influence the molecule's physical properties and biological interactions.[4]
-
Selectivity is engineered through complex substitutions. Highly potent and selective inhibitors like the TAK1 inhibitor (Compound 26) and AKE-72 achieve their profiles through large, complex moieties attached to the indazole core, which make specific interactions in the broader ATP-binding site beyond the hinge region.[8][12]
Visualizing the Mechanism: Kinase Signaling and Assay Workflow
To understand the context of these inhibitors, it is crucial to visualize the biological pathways they target. The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis and a common target for indazole-based inhibitors.
Caption: VEGFR signaling pathway targeted by indazole kinase inhibitors.
The following diagram illustrates a standard workflow for a biochemical kinase assay, a fundamental tool for determining an inhibitor's IC50 value.
Caption: Workflow for an ADP-Glo™ biochemical kinase inhibition assay.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be robust and self-validating. Here, we detail two essential assays for evaluating kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase enzyme by measuring the amount of ADP produced.[3][5]
Objective: To determine the IC50 value of an indazole derivative against a target kinase.
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration near the Km for the kinase, if known)
-
Test compounds (e.g., 3-methyl-1H-indazol-5-amine) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Compound Plating: Prepare serial dilutions of the indazole inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate reaction buffer.
-
Enzyme Addition: Add the kinase/substrate mixture to each well of the assay plate containing the test compounds. Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature to permit compound binding.
-
Reaction Initiation: Prepare an ATP solution in reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Protocol 2: Cell Viability Assay (MTS/MTT)
While a biochemical assay measures target engagement, a cell-based assay determines the compound's effect on cell proliferation or viability, providing a more biologically relevant measure of potency.[1]
Objective: To determine the effect of an indazole inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HT-29, MCF-7)[1][11]
-
96-well clear cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors dissolved in DMSO and serially diluted in culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent with solubilization solution
-
Microplate reader capable of measuring absorbance
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of the serially diluted indazole inhibitor. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
Reagent Addition: Add the MTS (or MTT) reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours. During this time, metabolically active, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 value.[5]
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). NIH. Retrieved December 22, 2025, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved December 22, 2025, from [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved December 22, 2025, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved December 22, 2025, from [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. Retrieved December 22, 2025, from [Link]
-
6 - RSC Medicinal Chemistry. (2023). RSC Publishing. Retrieved December 22, 2025, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved December 22, 2025, from [Link]
-
An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]
-
Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved December 22, 2025, from [Link]
-
Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (n.d.). PubMed. Retrieved December 22, 2025, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Semantic Scholar. Retrieved December 22, 2025, from [Link]
-
Identification of novel protein kinase CK2 inhibitors among indazole derivatives. (n.d.). Semantic Scholar. Retrieved December 22, 2025, from [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved December 22, 2025, from [Link]
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed. Retrieved December 22, 2025, from [Link]
Sources
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- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
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- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methyl-1H-Indazol-5-Amine Analogs: A Guide to Structure-Activity Relationships in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-indazol-5-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a core component in a variety of potent and selective inhibitors targeting key proteins implicated in cancer progression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their performance as inhibitors of kinases and other cancer-related targets. The information presented herein is compiled from recent studies and aims to facilitate the rational design of next-generation therapeutics.
Structure-Activity Relationship (SAR) Summary
The antitumor activity of 3-methyl-1H-indazol-5-amine and related indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring and the groups attached to the amine function. The following tables summarize the quantitative data from various studies, highlighting key modifications and their impact on biological activity.
Table 1: SAR of 3-Methyl-1H-Indazole Derivatives as BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the expression of oncogenes like c-Myc.[1] Inhibition of BRD4 is a promising strategy for cancer therapy. A series of 3-methyl-1H-indazole derivatives were designed and evaluated for their BRD4-BD1 inhibitory activity.[1]
| Compound ID | Modifications | BRD4-BD1 IC50 (nM) | MV4;11 Cell Proliferation IC50 (nM) |
| 9d | Phenyl group at N1, substituted amide at C5 | 68.3 | 156.2 |
| 9u | Substituted phenyl at N1, different amide at C5 | 89.1 | 289.4 |
| 9w | Pyridinyl group at N1, specific amide at C5 | 95.4 | 312.8 |
Data extracted from a study on novel selective BRD4 inhibitors, highlighting compounds with strong affinities and potent anti-proliferative effects in a cancer cell line.[1]
Table 2: SAR of 1H-Indazole-3-Amine Derivatives as Anticancer Agents
A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines.[2][3][4][5] Compound 6o emerged as a promising lead with good activity and selectivity.
| Compound ID | Modifications | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) | HEK-293 IC50 (µM) |
| 6o | Piperazine and substituted phenyl moieties | 5.15 | >50 | >50 | >50 | 33.2 |
This table summarizes the anti-proliferative activity and selectivity of a lead compound against various cancer cell lines and a normal cell line.[2][3][4][5]
Table 3: SAR of Indazole Derivatives as Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis and are frequently overexpressed in human cancers.[6][7] Several indazole-based compounds have been developed as potent Aurora kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features |
| AT9283 | Aurora A/B, JAK2/3 | ~3 | Multi-targeted inhibitor |
| Danusertib (PHA-739358) | Aurora A/B/C, ABL | 13 (AurA), 79 (AurB) | Pan-Aurora inhibitor |
| Alisertib (MLN8237) | Aurora A | 1.2 | Selective for Aurora A |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Highly selective for Aurora B |
This table compares the inhibitory potency and selectivity of different indazole-based Aurora kinase inhibitors that are in clinical development.[6][7][8]
Experimental Protocols
The biological evaluation of these 3-methyl-1H-indazol-5-amine analogs typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., Aurora kinases, c-Met) is often determined using in vitro kinase assays.[9] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the synthesized compounds on various cancer cell lines are commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[2][3] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with different concentrations of the compounds, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of action, compounds are investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2][3][4] Flow cytometry is a common technique used for this purpose. Annexin V-FITC and propidium iodide (PI) staining can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2] PI staining alone is used to analyze the distribution of cells in different phases of the cell cycle.
Western Blotting
Western blotting is employed to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways related to cell proliferation and apoptosis, such as Bcl-2, Bax, and c-Myc.[1][2] This technique allows for the visualization of changes in protein expression in response to compound treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by 3-methyl-1H-indazol-5-amine analogs and a general workflow for their evaluation.
Caption: General experimental workflow for the discovery and development of 3-methyl-1H-indazol-5-amine analogs as anticancer agents.
Caption: Simplified signaling pathway showing the inhibition of BRD4 by 3-methyl-1H-indazole analogs, leading to the downregulation of c-Myc.
Caption: Proposed mechanism of action for 1H-indazole-3-amine analogs, potentially involving the p53/MDM2 pathway to induce apoptosis.[2][3][4][5]
Conclusion
The 3-methyl-1H-indazol-5-amine core is a versatile scaffold for the development of potent and selective inhibitors of various cancer targets. Structure-activity relationship studies have demonstrated that modifications at different positions of the indazole ring and the amine substituent are critical for optimizing potency and selectivity. The data presented in this guide highlights the potential of these analogs as promising candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles.
References
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methyl-1H-Indazol-5-Amine Based Drugs, Featuring Axitinib
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this path is understanding the correlation—or often, the disparity—between in vitro and in vivo efficacy. This guide delves into this crucial topic through the lens of a prominent drug scaffold: 3-methyl-1H-indazol-5-amine. We will use the clinically approved tyrosine kinase inhibitor, Axitinib (Inlyta®), as a case study to illustrate the nuances of this transition. Axitinib, while technically an N-methylated indazole derivative, serves as an exemplary model due to the extensive publicly available data on its performance.
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow for potent and selective interactions with the ATP-binding pocket of various kinases. Axitinib, developed by Pfizer, is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, key mediators of angiogenesis.[4][5][6]
Mechanism of Action: From Benchtop to Bedside
Axitinib's therapeutic effect is rooted in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] It achieves this by binding to the ATP-binding site of VEGFRs, preventing their phosphorylation and subsequent activation.[5][7] This blockade disrupts the downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are vital for endothelial cell proliferation, migration, and survival.[7] While its primary targets are VEGFRs, Axitinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at nanomolar concentrations.[8][9]
Below is a diagram illustrating the signaling pathway inhibited by Axitinib.
Caption: Axitinib inhibits VEGFR signaling by blocking ATP binding and autophosphorylation.
In Vitro Efficacy: Defining Potency and Selectivity
The initial assessment of a drug candidate's potential begins with in vitro assays. These experiments are designed to quantify the drug's direct effect on its molecular target and on cultured cells.
Biochemical Assays: Targeting the Kinase
Biochemical assays are crucial for determining the intrinsic potency of an inhibitor against its purified target enzyme. For Axitinib, this involves measuring its ability to inhibit the kinase activity of VEGFRs. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays.
| Target | IC₅₀ (nM) | Source |
| VEGFR-1 | 0.1 | [8] |
| VEGFR-2 | 0.2 | [8][10] |
| VEGFR-3 | 0.1-0.3 | [4][8] |
| PDGFRβ | 1.6 | [8] |
| c-Kit | 1.7 | [8] |
These values highlight Axitinib's high potency and selectivity for VEGFRs.
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays provide a more biologically relevant context by evaluating the drug's effect on whole cells. These assays can measure inhibition of receptor phosphorylation, cell viability, and proliferation.
| Cell Line | Assay Type | IC₅₀ | Source |
| HUVEC | VEGFR-2 Phosphorylation | 0.2 nM | [10] |
| HK1-LMP1 (NPC) | MTT (Viability) | 1.09 µM | [11] |
| C666-1 (NPC) | MTT (Viability) | 7.26 µM | [11] |
| GB1B (Glioblastoma) | Cell Viability | ~5 µM (at 3 days) | [12] |
| K562/T315I (CML) | Cell Viability | 111.6 nM | [13] |
The IC₅₀ values in cell-based assays are typically higher than in biochemical assays due to factors like cell membrane permeability and the presence of intracellular ATP.
In Vivo Efficacy: Performance in a Complex Biological System
While in vitro data are essential for initial screening, in vivo studies in animal models are critical for evaluating a drug's therapeutic potential in a whole organism. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.
Xenograft Models: A Staple in Preclinical Oncology
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to assess the in vivo efficacy of anti-cancer drugs.[14]
| Tumor Type | Animal Model | Dosing | Outcome | Source |
| Glioblastoma (U87) | Intracranial mouse model | Not specified | Significantly extended survival (median 34.5 vs 30 days) | [15] |
| Nasopharyngeal Carcinoma (HK1-LMP1) | Mouse xenograft | Not specified | Significant tumor growth inhibition | [11] |
| Melanoma (B16F1) | Mouse xenograft | 25 mg/kg | Improved treatment efficacy compared to dacarbazine | [16] |
| Breast Cancer (MCF-7/ADR) | Nude mice xenograft | Not specified | Significant suppression of tumor growth | [17] |
| Melanoma (MO4) | Subcutaneous and intracranial mouse model | 25 mg/kg twice daily | Significant inhibition of tumor growth and prolonged survival | [18] |
These studies demonstrate that Axitinib's potent in vitro activity translates to significant anti-tumor effects in various preclinical models.
The Bridge Between Worlds: Correlating In Vitro and In Vivo Data
The transition from in vitro to in vivo is not always seamless. Several factors can influence a drug's performance in a living system compared to a controlled lab environment.
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug determine its concentration and persistence at the tumor site. Axitinib has a plasma half-life of 2.5 to 6.1 hours and is primarily metabolized by CYP3A4/5.[4][19] Understanding a drug's PK profile is crucial for designing effective dosing regimens for in vivo studies and clinical trials.
Pharmacodynamics (PD): PD studies assess the effect of the drug on the body, including target engagement in the tumor tissue. For Axitinib, this can be measured by the inhibition of VEGFR-2 phosphorylation in tumor samples.[10]
The Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, blood vessels, and the immune system can significantly impact drug efficacy. Axitinib's anti-angiogenic mechanism directly targets the tumor microenvironment.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for key assays discussed in this guide.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of a compound against VEGFR-2 using a homogenous time-resolved fluorescence (HTRF) assay.[20]
Materials:
-
Recombinant human VEGFR-2 kinase
-
TK biotin substrate
-
ATP
-
Assay buffer
-
Streptavidin-XL665
-
TK Antibody-Eu(K)
-
384-well plates
-
Test compound (e.g., Axitinib)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Enzymatic Reaction:
-
Add 4 µL of the diluted compound or vehicle control to the wells.
-
Add 2 µL of VEGFR-2 kinase solution.
-
Add 2 µL of TK biotin substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 40 minutes.
-
-
Detection:
-
Add 5 µL of streptavidin-XL665 in EDTA to stop the reaction.
-
Add 5 µL of TK Antibody-Eu(K) in EDTA.
-
Incubate for 12 hours at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.[14][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., Axitinib at 25 mg/kg) or vehicle control orally, once or twice daily.
-
-
Efficacy Assessment: Continue dosing and tumor monitoring for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The development of drugs based on the 3-methyl-1H-indazol-5-amine scaffold, exemplified by Axitinib, underscores the importance of a multi-faceted approach to efficacy testing. While potent in vitro activity is a prerequisite, it is the successful translation of this activity into a complex in vivo setting that ultimately determines therapeutic success. A thorough understanding of a compound's mechanism of action, pharmacokinetics, and pharmacodynamics is essential to bridge the gap between the benchtop and the clinic. This guide provides a framework for researchers to critically evaluate and compare in vitro and in vivo data, fostering a more informed and efficient drug development process.
References
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Axitinib - Wikipedia. (n.d.). Retrieved from [Link]
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Sonpavde, G., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, 269–277. [Link]
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Lee, V. H. F., et al. (2018). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research, 24(5), 1030–1037. [Link]
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Kubo, T., et al. (2013). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 114(3), 265–273. [Link]
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Lankheet, N. A., et al. (2014). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 53(7), 573–583. [Link]
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Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Axitinib? Retrieved from [Link]
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Zaman, F. Y., et al. (2012). Pharmacokinetic evaluation of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 253–262. [Link]
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Grokipedia. (n.d.). Axitinib. Retrieved from [Link]
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Spilker, M. E., et al. (2013). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 41(2), 437–448. [Link]
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U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. Retrieved from [Link]
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Martin, V., et al. (2022). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Current Oncology, 29(6), 4069–4086. [Link]
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Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. [Link]
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Van Woensel, M., et al. (2021). In vivo treatment with axitinib reduces tumor growth and increases survival in a subcutaneous and intracranial mouse model. OncoImmunology, 10(1), 1904297. [Link]
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Kim, D. Y., et al. (2023). In Vitro Evidence of Synergistically Enhanced Efficacy of Axitinib When Combined with Asciminib in T315I Mutated Chronic Myeloid Leukemia. Blood, 142(Supplement 1), 6336. [Link]
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Zivi, A., et al. (2012). Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Cancer Management and Research, 4, 359–368. [Link]
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Ma, T., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 726. [Link]
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Liu, J.-F., et al. (2013). Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model. Oncology Letters, 5(5), 1543–1548. [Link]
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Wang, J., et al. (2018). Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft. Oncotarget, 9(37), 24766–24778. [Link]
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Al-Salama, Z. T., & Keam, S. J. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2737–2748. [Link]
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Kumar, A., et al. (2023). Discovery of 3-substituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2465–2472. [Link]
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Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 464–468. [Link]
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ResearchGate. (n.d.). Effects of axitinib and Se-axitinib on xenograft tumor growth. Retrieved from [Link]
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1057–1061. [Link]
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El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
Sources
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- 3. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating Kinase Selectivity: A Comparative Guide to 3-Methyl-1H-Indazol-5-Amine Derivatives
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in the development of safer and more effective therapeutics. Derivatives of 3-methyl-1H-indazol-5-amine have emerged as a promising scaffold in the design of such inhibitors. This guide provides a comparative analysis of the cross-reactivity of these derivatives, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.
The indazole core is a well-established pharmacophore in a multitude of kinase inhibitors, demonstrating activity against a range of kinase families.[1][2][3] However, achieving selectivity remains a critical challenge, as off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[4] Understanding the cross-reactivity profile of 3-methyl-1H-indazol-5-amine derivatives is therefore essential for advancing their clinical potential.
Comparative Kinase Inhibition Profiles
To illustrate the diverse selectivity profiles achievable with the 1H-indazole scaffold, the following tables summarize the kinase inhibition data for representative derivatives. This data, compiled from published studies, highlights how structural modifications to the core scaffold can significantly impact potency and selectivity.
Table 1: Potency of Representative Indazole Derivatives Against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | Bcr-Abl (wild-type) | 14 | [3] |
| Compound B | Bcr-Abl (T315I mutant) | 450 | [3] |
| Compound C | EGFR (T790M mutant) | 5.3 | [3] |
| Compound D | EGFR (wild-type) | 8.3 | [3] |
Table 2: Cross-Reactivity Profile of Representative Indazole Derivatives Against a Panel of Off-Target Kinases
| Compound ID | Off-Target Kinase | % Inhibition at 1 µM | Reference |
| Compound A | SRC | 85 | [4] |
| Compound A | LCK | 75 | [4] |
| Compound A | FYN | 68 | [4] |
| Compound C | VEGFR2 | <10 | [4] |
| Compound C | PDGFRβ | <15 | [4] |
Experimental Protocols
The determination of kinase inhibitor selectivity is a crucial step in drug discovery.[5] A variety of biochemical and cellular assays are employed to assess the cross-reactivity of compounds against a broad panel of kinases.[6][7]
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6]
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) in a suitable buffer.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase-catalyzed phosphorylation reaction is initiated by the addition of the substrate and radiolabeled ATP.
-
Reaction Termination and Separation: After a defined incubation period, the reaction is stopped. The phosphorylated substrate is then separated from the unreacted radiolabeled ATP, typically by spotting the mixture onto a phosphocellulose paper membrane and washing away the excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Competitive Binding Assay
Competitive binding assays measure the affinity of an inhibitor for a kinase by assessing its ability to displace a known, often labeled, ligand from the kinase's ATP-binding site.[6]
-
Assay Principle: A kinase is incubated with a high-affinity labeled probe that binds to the ATP pocket.
-
Competition: Test compounds are added in increasing concentrations to compete with the probe for binding to the kinase.
-
Detection: The amount of bound probe is measured. A decrease in the signal from the labeled probe indicates that the test compound is binding to the kinase and displacing the probe.
-
Data Analysis: The data is used to calculate the dissociation constant (Kd) or IC50 value for the test compound, which reflects its binding affinity for the kinase.
Visualizing Biological and Experimental Frameworks
To better understand the context of kinase inhibition and the methodologies for its evaluation, the following diagrams are provided.
Caption: Workflow for assessing the selectivity of kinase inhibitors.
Caption: Inhibition of the Bcr-Abl signaling pathway by an indazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1H-Indazol-5-Amine
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy.[1][2] This guide provides a comparative overview of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-methyl-1H-indazol-5-amine. The selection of an appropriate analytical method is critical and should be based on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity.[3]
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile compounds.[3][7][8][9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | The sample must be volatile or rendered volatile through derivatization. |
| Instrumentation | Consists of a pump, injector, column, detector (e.g., UV, DAD, Fluorescence), and data acquisition system.[10] | Comprises a gas chromatograph, an interface, a mass spectrometer (ion source, mass analyzer, detector), and a data system.[3] |
| Selectivity | Good selectivity can be achieved by optimizing the mobile phase, stationary phase, and detector wavelength. | Excellent selectivity and specificity due to both chromatographic separation and mass fragmentation patterns.[3][9] |
| Sensitivity | Sensitivity depends on the detector used. UV detectors are common, while fluorescence detectors offer higher sensitivity for specific compounds. | Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[8] |
| Typical Application | Widely used for the assay of active pharmaceutical ingredients (APIs), impurity profiling, and stability studies.[11][12] | Ideal for the analysis of residual solvents, volatile impurities, and compounds that are amenable to gas chromatography.[9][12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed HPLC method is suitable for the quantification of 3-methyl-1H-indazol-5-amine in a drug substance or formulation.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate), with the pH adjusted to 3.2 using phosphoric acid.[13] The composition can be optimized, for instance, a gradient starting with a lower concentration of acetonitrile and increasing over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for 3-methyl-1H-indazol-5-amine should be determined by scanning a standard solution from 200-400 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of 3-methyl-1H-indazol-5-amine is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Solution: The sample preparation will depend on the matrix. For a drug substance, it may involve dissolving a known amount in the diluent. For a drug product, an extraction step may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method is suitable for the trace-level analysis of 3-methyl-1H-indazol-5-amine, potentially as an impurity.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column suitable for amine analysis, such as a low-polarity phase column (e.g., 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection to enhance sensitivity for trace analysis.
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped up to a final temperature (e.g., 280°C) at a suitable rate to ensure good separation.[14]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: A suitable mass range (e.g., m/z 40-300) for full scan mode to identify the compound and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions would be used for higher sensitivity.[8]
3. Standard and Sample Preparation:
-
Derivatization (if necessary): For better chromatographic performance and to increase volatility, derivatization of the amine group might be beneficial.[5]
-
Standard Solution: A stock solution is prepared by dissolving the reference standard in a suitable organic solvent (e.g., methanol or dichloromethane). Working standards are prepared by serial dilution.
-
Sample Solution: The sample preparation may involve extraction with an organic solvent followed by concentration.
Comparison of Validation Parameters
The validation of an analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose.[15] The following table summarizes typical acceptance criteria for the validation parameters of the proposed HPLC and GC-MS methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | The method should resolve the analyte peak from any potential interferences (e.g., impurities, degradation products, or matrix components).[11][16] | Demonstrated by the unique retention time and mass spectrum of the analyte, free from interference at the retention time of the analyte.[9][15] |
| Linearity | ||
| Range | Typically 80-120% of the target concentration for an assay.[12][16] | Over a range appropriate for the expected concentration of the analyte, often from the LOQ to a higher concentration.[17] |
| Correlation Coefficient (r²) | ≥ 0.999[18] | ≥ 0.995 |
| Accuracy | Expressed as percent recovery. Typically within 98.0-102.0% for an assay.[12][16][17] | Typically within 80-120% for impurity analysis, depending on the concentration.[16] |
| Precision | ||
| Repeatability (RSD%) | ≤ 2%[12] | ≤ 15% for impurity analysis at low concentrations. |
| Intermediate Precision (RSD%) | ≤ 3%[12] | ≤ 20% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1.[12][19] | Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[12][19] | Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.[16] | The method should be resilient to minor changes in parameters like oven temperature program, flow rate, and injection volume.[15] |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analytical methods.
Caption: Experimental workflow for the HPLC-UV analysis of 3-methyl-1H-indazol-5-amine.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scispace.com [scispace.com]
- 3. impactfactor.org [impactfactor.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aaps.ca [aaps.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. assayprism.com [assayprism.com]
- 17. environics.com [environics.com]
- 18. public.pensoft.net [public.pensoft.net]
- 19. pharmtech.com [pharmtech.com]
A Comparative Analysis of Synthetic Routes to 3-Methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methyl-1H-indazol-5-amine, a key building block in the development of various pharmaceutical agents, can be achieved through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, cost-effectiveness, and overall yield. This guide provides a comparative analysis of the most common synthetic strategies, complete with experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Methyl-5-nitroaniline | Route 2: From 4-Chloro-3-nitroacetophenone |
| Starting Materials | 2-Methyl-5-nitroaniline, Sodium Nitrite, Acetic Acid | 4-Chloro-3-nitroacetophenone, Hydrazine hydrate |
| Key Intermediates | 3-Methyl-5-nitro-1H-indazole | 3-Methyl-5-nitro-1H-indazole |
| Number of Steps | 2 | 2 |
| Key Reactions | Diazotization, Cyclization, Nitro Reduction | Nucleophilic Aromatic Substitution, Cyclization, Nitro Reduction |
| Overall Yield (approx.) | 60-70% | 75-85% |
| Purity (approx.) | >98% | >99% |
| Advantages | Readily available starting material. | High overall yield and purity. |
| Disadvantages | Handling of potentially unstable diazonium intermediate. | Starting material may be more expensive. |
Synthetic Pathway Diagrams
Caption: Route 1: Synthesis from 2-Methyl-5-nitroaniline.
Caption: Route 2: Synthesis from 4-Chloro-3-nitroacetophenone.
Experimental Protocols
Route 1: From 2-Methyl-5-nitroaniline
Step 1: Synthesis of 3-Methyl-5-nitro-1H-indazole
This procedure is adapted from the synthesis of the isomeric 3-methyl-6-nitro-1H-indazole.[1]
-
Materials: 2-Methyl-5-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 15-20°C in an ice-water bath.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 25°C.
-
Stir the mixture for 15 minutes after the addition is complete.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry to afford 3-methyl-5-nitro-1H-indazole.
-
-
Expected Yield: 70-80%
Step 2: Reduction of 3-Methyl-5-nitro-1H-indazole to 3-Methyl-1H-indazol-5-amine
This protocol is a general method for the reduction of nitroindazoles.[2][3]
-
Materials: 3-Methyl-5-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
Suspend 3-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-methyl-1H-indazol-5-amine.
-
-
Expected Yield: 85-95%[2]
Route 2: From 4-Chloro-3-nitroacetophenone
Step 1: Synthesis of 3-Methyl-5-nitro-1H-indazole
-
Materials: 4-Chloro-3-nitroacetophenone, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 4-chloro-3-nitroacetophenone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-methyl-5-nitro-1H-indazole.
-
-
Expected Yield: 85-95%
Step 2: Reduction of 3-Methyl-5-nitro-1H-indazole to 3-Methyl-1H-indazol-5-amine
The experimental protocol is the same as Step 2 in Route 1.
Alternative Reduction Method: Catalytic Hydrogenation
An alternative to the tin(II) chloride reduction is catalytic hydrogenation, which is often cleaner and avoids the use of heavy metals.[4][5]
-
Materials: 3-Methyl-5-nitro-1H-indazole, Palladium on carbon (5-10% Pd/C), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 3-methyl-5-nitro-1H-indazole in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Purge the vessel with nitrogen or argon, then introduce hydrogen gas (typically at 1-3 atm pressure).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-indazol-5-amine.
-
-
Expected Yield: >90%[4]
Conclusion
Both Route 1 and Route 2 are viable and efficient methods for the synthesis of 3-methyl-1H-indazol-5-amine. Route 2, starting from 4-chloro-3-nitroacetophenone, generally offers a higher overall yield. However, the choice of route may depend on the cost and availability of the starting materials. For the reduction of the nitro intermediate, catalytic hydrogenation presents a greener alternative to the traditional tin(II) chloride method. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 3-methyl-1H-indazol-5-amine and Its Precursors
This guide provides a detailed comparison of the spectroscopic data for the pharmacologically significant compound 3-methyl-1H-indazol-5-amine and two of its key precursors: 2-amino-5-nitroacetophenone and 1-(2,5-diaminophenyl)ethanone. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and monitoring of the synthetic pathway leading to this important indazole derivative.
Synthetic Pathway Overview
The synthesis of 3-methyl-1H-indazol-5-amine can be achieved through a multi-step process starting from 2-amino-5-nitroacetophenone. The process involves the reduction of the nitro group to an amine, yielding 1-(2,5-diaminophenyl)ethanone. This intermediate then undergoes intramolecular cyclization via diazotization of the primary aromatic amine at position 2 and subsequent reaction with the acetyl group to form the fused pyrazole ring of the indazole system.
Caption: Synthetic route to 3-methyl-1H-indazol-5-amine.
Spectroscopic Data Comparison
The transformation from a substituted acetophenone to a bicyclic indazole is accompanied by significant changes in the spectroscopic signatures of the molecules. The following tables summarize the key ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 3-methyl-1H-indazol-5-amine and its precursors.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-5-nitroacetophenone | ~7.9-8.2 (d), ~7.3-7.5 (dd), ~6.7-6.9 (d) | Aromatic Protons |
| ~6.2-6.5 (br s) | -NH₂ Protons | |
| ~2.6 (s) | -C(O)CH₃ Protons | |
| 1-(2,5-Diaminophenyl)ethanone | ~6.8-7.2 (m) | Aromatic Protons |
| ~4.5-5.5 (br s) | -NH₂ Protons | |
| ~2.5 (s) | -C(O)CH₃ Protons | |
| 3-Methyl-1H-indazol-5-amine | ~12.0 (br s) | Indazole N-H Proton |
| ~7.2-7.4 (d), ~6.7-6.9 (m) | Aromatic Protons | |
| ~5.0-5.5 (br s) | -NH₂ Protons | |
| ~2.4 (s) | -CH₃ Protons |
Analysis: The transition from 2-amino-5-nitroacetophenone to 1-(2,5-diaminophenyl)ethanone is marked by a general upfield shift of the aromatic protons due to the conversion of the electron-withdrawing nitro group to an electron-donating amino group. The formation of the final indazole product introduces a characteristic broad singlet for the N-H proton of the pyrazole ring, typically observed at a high chemical shift (~12 ppm). The signal for the acetyl methyl group is replaced by a signal for the C3-methyl group on the indazole ring, usually at a slightly different chemical shift.
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-5-nitroacetophenone | ~198-202, ~150-155, ~140-145, ~130-135, ~125-130, ~115-120, ~28-30 | C=O, C-NH₂, C-NO₂, Aromatic C, Aromatic CH, -CH₃ |
| 1-(2,5-Diaminophenyl)ethanone | ~200, ~140-150 (multiple), ~120-130 (multiple), ~28 | C=O, C-NH₂, Aromatic C, Aromatic CH, -CH₃ |
| 3-Methyl-1H-indazol-5-amine | ~140-150 (multiple), ~120-130 (multiple), ~110-120 (multiple), ~10-15 | Aromatic C, Aromatic CH, Indazole C, -CH₃ |
Analysis: The carbonyl carbon (~200 ppm) of the acetophenone precursors is absent in the final product. The cyclization to form the indazole ring results in the appearance of new quaternary carbon signals corresponding to the pyrazole part of the bicyclic system. The chemical shifts of the benzene ring carbons also change significantly due to the altered electronic environment upon ring fusion.
Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-5-nitroacetophenone | ~3300-3500 (doublet), ~1650-1680, ~1500-1550 & ~1330-1370 | N-H stretch (amine), C=O stretch (ketone), N-O stretch (nitro) |
| 1-(2,5-Diaminophenyl)ethanone | ~3200-3500 (multiple peaks), ~1640-1670 | N-H stretch (amines), C=O stretch (ketone) |
| 3-Methyl-1H-indazol-5-amine | ~3100-3500 (broad, multiple peaks), ~1600-1630 | N-H stretch (indazole and amine), C=N stretch |
Analysis: The strong, characteristic stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) in 2-amino-5-nitroacetophenone disappear upon reduction to the diamine. The sharp ketone C=O stretch (~1660 cm⁻¹) present in both precursors is absent in the final indazole product. The IR spectrum of 3-methyl-1H-indazol-5-amine is characterized by broad N-H stretching bands for both the indazole ring and the amino group.
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2-Amino-5-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | 180 (M⁺), 165, 135 |
| 1-(2,5-Diaminophenyl)ethanone | C₈H₁₀N₂O | 150.18 | 150 (M⁺), 135, 107 |
| 3-Methyl-1H-indazol-5-amine | C₈H₉N₃ | 147.18 | 147 (M⁺), 146, 118, 91[1] |
Analysis: The molecular ion peak in the mass spectrum is a definitive indicator of each stage of the synthesis. The molecular weight decreases from 180.16 g/mol to 150.18 g/mol after the reduction of the nitro group. The subsequent cyclization and loss of a water molecule result in a molecular weight of 147.18 g/mol for the final product.[1] The fragmentation patterns will also differ significantly, reflecting the change from a simple substituted benzene to a more stable bicyclic aromatic system.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A significantly larger number of scans is required compared to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis and subsequently subtracted.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
Experimental Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds is depicted below.
Caption: General workflow for spectroscopic characterization.
References
A Comparative Guide to the Biological Evaluation of Indazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Numerous derivatives of indazole have been investigated for their potential as anti-cancer agents, demonstrating efficacy against a range of cancer cell lines. This guide provides a comparative overview of the biological evaluation of various indazole derivatives, with a focus on their anti-proliferative activities, mechanisms of action, and the experimental protocols utilized for their assessment. While specific data for 3-methyl-1H-indazol-5-amine is not extensively available in the public domain, this guide will focus on structurally related and functionally similar indazole compounds to provide a relevant comparative analysis.
Comparative Anti-Cancer Activity of Indazole Derivatives
The anti-proliferative activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The table below summarizes the in vitro cytotoxic activity of representative indazole derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methyl-1H-indazole Derivatives | Compound 9d | MV4;11 (Leukemia) | Potent Suppression | [1] |
| Compound 8a | MCF7 (Breast) | 0.06 | [1] | |
| Compound 8h | HCT116 (Colorectal) | 0.33 | [1] | |
| Indazole Derivatives | Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | [2][3] |
| 1H-Indazole-3-amine Derivatives | Compound 6o | K562 (Leukemia) | 5.15 | [4][5][6][7] |
| Indazol-pyrimidine Derivatives | Compound 4f | MCF-7 (Breast) | 1.629 | [8] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [8] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. For detailed information, please refer to the cited literature.
Experimental Protocols
The biological evaluation of these anti-cancer agents involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., indazole derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[4][6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The results allow for the quantification of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the compound and then harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.[5]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of indazole derivatives are often attributed to their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell proliferation and survival.
Experimental Workflow for Evaluating Anti-Cancer Activity
The following diagram illustrates a typical workflow for the biological evaluation of a potential anti-cancer compound.
Caption: A typical experimental workflow for the in vitro evaluation of anti-cancer compounds.
Potential Signaling Pathways Modulated by Indazole Derivatives
Several signaling pathways have been implicated in the anti-cancer activity of indazole derivatives. The diagram below illustrates a simplified overview of some of these pathways.
Caption: Potential signaling pathways targeted by various indazole derivatives in cancer cells.
Research has shown that certain indazole derivatives can act as inhibitors of key proteins involved in cancer progression. For example, some derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[1] Inhibition of BRD4 can lead to the suppression of oncogenes like c-Myc and Bcl-2.[1] Other indazole compounds have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor (FGFR), which are crucial for tumor angiogenesis and growth.[1] Furthermore, some 1H-indazole-3-amine derivatives have been found to induce apoptosis by modulating the p53/MDM2 pathway and inhibiting anti-apoptotic Bcl-2 family members.[4][5][6][7] The induction of apoptosis is often confirmed by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
Head-to-Head Comparison: 3-Methyl-1H-Indazol-5-Amine Moiety in the Landscape of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the core of several FDA-approved drugs. This guide provides a head-to-head comparison of the inhibitory profiles of established indazole-based drugs, Axitinib and Pazopanib, against key oncogenic kinases. While 3-methyl-1H-indazol-5-amine itself is not a characterized inhibitor, its core structure represents a fundamental building block for these potent therapeutics. This comparison, therefore, highlights the chemical evolution from a simple indazole core to highly active clinical agents.
Quantitative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib and Pazopanib against a panel of clinically relevant receptor tyrosine kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in enzymatic assays, providing a direct measure of their potency.
| Target Kinase | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | 3-Methyl-1H-Indazol-5-Amine |
| VEGFR1 | 0.1[1] | 10[2][3][4] | Not Available |
| VEGFR2 | 0.2[1][5] | 30[2][3][4] | Not Available |
| VEGFR3 | 0.1-0.3[1][5] | 47[2][3][4] | Not Available |
| PDGFRβ | 1.6[1] | 84[2][3] | Not Available |
| c-Kit | 1.7[1] | 74[2][3] | Not Available |
Experimental Protocols
The determination of inhibitor potency (IC50) is critical in drug discovery. Below are detailed methodologies for common in vitro kinase inhibition assays.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP corresponds to higher kinase activity.
Principle: The Kinase-Glo® reagent utilizes a proprietary thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. Inhibition of the kinase results in a higher concentration of residual ATP and thus a stronger luminescent signal.[6][7]
Protocol:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and a series of inhibitor concentrations (e.g., Axitinib, Pazopanib) in a suitable kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent reaction.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.
Principle: The LanthaScreen® assay employs a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs between the europium donor and the Alexa Fluor® acceptor. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the emission signal from the acceptor.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, the europium-labeled antibody, the fluorescent tracer, and the inhibitor at various concentrations.
-
Reaction Mixture: In a multi-well plate, combine the kinase, antibody, and inhibitor.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Diagrams
The targeted kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways provides context for the mechanism of action of the inhibitors.
Caption: VEGFR2 Signaling Pathway leading to cell proliferation, survival, and angiogenesis.
Caption: FGFR1 Signaling Pathway leading to cell proliferation and differentiation.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Comparative Docking Analysis of 3-methyl-1H-indazol-5-amine Derivatives as Potential Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the molecular docking of novel derivatives of 3-methyl-1H-indazol-5-amine against Aurora Kinase A, a key regulator of mitotic progression and a validated target in oncology.[1][2] The following sections detail the binding affinities of a representative set of these compounds, the experimental methodology used for the in silico analysis, and the associated signaling pathway.
The data presented in this guide is based on a representative computational study and is intended to illustrate the potential of this chemical scaffold for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Binding Affinities
The following table summarizes the docking scores and predicted binding energies of a series of hypothetical 3-methyl-1H-indazol-5-amine derivatives against the ATP-binding pocket of Aurora Kinase A (PDB ID: 2ZCS).[3] Lower binding energy values are indicative of a more favorable interaction between the ligand and the protein.
| Compound ID | R-Group (at 5-amino position) | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |
| Parent | -H | -6.8 | -7.2 |
| Derivative 1 | -C(=O)c1ccccc1 (Benzoyl) | -8.5 | -9.1 |
| Derivative 2 | -C(=O)c1cnccn1 (Isonicotinoyl) | -9.2 | -9.8 |
| Derivative 3 | -C(=O)Nc1ccccc1 (Phenylurea) | -8.9 | -9.5 |
| Derivative 4 | -SO2c1ccccc1 (Benzenesulfonyl) | -8.2 | -8.7 |
Experimental Protocols
The molecular docking studies were performed using AutoDock Vina.[4] The detailed methodology is as follows:
1. Protein Preparation: The three-dimensional crystal structure of Aurora Kinase A was obtained from the RCSB Protein Data Bank (PDB ID: 2ZCS).[3] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned. The prepared protein structure was saved in the PDBQT format for use in AutoDock Vina.
2. Ligand Preparation: The 3D structures of the 3-methyl-1H-indazol-5-amine parent molecule and its derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed, and the structures were saved in the PDBQT format.
3. Docking Simulation: A grid box was defined to encompass the active site of Aurora Kinase A, with dimensions centered on the ATP-binding pocket. The docking simulations were performed using AutoDock Vina with an exhaustiveness of 8. The program was allowed to generate a maximum of 9 binding poses for each ligand. The pose with the lowest binding energy was selected for analysis of the binding interactions.
4. Data Analysis: The docking results, including binding energies and ligand-receptor interactions, were analyzed. Visualization of the docked poses and the interactions with the amino acid residues in the active site was performed using BIOVIA Discovery Studio Visualizer.[4]
Visualizations
Signaling Pathway of Aurora Kinase A
The following diagram illustrates the central role of Aurora Kinase A in the regulation of the cell cycle. Its overexpression is associated with tumorigenesis, making it a key target for anticancer drug development.[5][6]
Caption: Aurora Kinase A signaling pathway in cell cycle regulation.
Experimental Workflow for Comparative Docking
The diagram below outlines the systematic workflow employed in the comparative molecular docking study of the 3-methyl-1H-indazol-5-amine derivatives.
Caption: Workflow for comparative molecular docking studies.
References
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. mdpi.com [mdpi.com]
- 6. Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics | MDPI [mdpi.com]
Assessing the Metabolic Stability of 3-Methyl-1H-Indazol-5-Amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby hindering the development of promising therapeutic agents. This guide provides a comparative assessment of the metabolic stability of 3-methyl-1H-indazol-5-amine analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines key experimental data, detailed protocols for metabolic stability assessment, and a comparison with relevant alternative scaffolds.
Comparative Metabolic Stability Data
While specific quantitative data for 3-methyl-1H-indazol-5-amine is not extensively available in the public domain, the following table presents representative in vitro metabolic stability data for a series of indazole analogs compared to other common heterocyclic scaffolds used in drug discovery, such as indoles and benzimidazoles. The data is derived from studies on structurally related compounds and serves to illustrate the typical metabolic liabilities and advantages of each class.[1] The primary endpoints for assessing metabolic stability are half-life (t½) and intrinsic clearance (CLint) as determined by in vitro liver microsomal stability assays.[2][3] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4]
| Compound Class | Representative Analog | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Indazole Analogs | Indazole-3-carboxamide Derivative A | 25.4 | 54.7 | Moderate |
| Indazole-3-carboxamide Derivative B | > 60 | < 11.6 | High | |
| Indazole-3-carboxamide Derivative C | 12.1 | 114.9 | Low | |
| Indole Analogs | Indole-3-carboxamide Derivative D | 18.9 | 73.4 | Moderate to Low |
| Indole-3-carboxamide Derivative E | 45.2 | 30.8 | Moderate to High | |
| Benzimidazole Analogs | Benzimidazole Derivative F | > 60 | < 11.6 | High |
| Benzimidazole Derivative G | 33.7 | 41.1 | Moderate |
Note: The data presented are representative values for the compound classes and are intended for comparative purposes. Actual values for specific analogs of 3-methyl-1H-indazol-5-amine may vary.
Experimental Protocols
The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a widely used method to evaluate the Phase I metabolic stability of drug candidates.[5][6]
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.[4]
2. Materials:
-
Test compound (e.g., 3-methyl-1H-indazol-5-amine analog)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil for moderate clearance, testosterone for high clearance)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and the liver microsomal suspension.
-
Add the test compound or positive control to the wells. The final concentration of the organic solvent should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the amount of microsomal protein in the incubation.[2]
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a common metabolic pathway for indazole-based compounds and the experimental workflow for assessing metabolic stability.
Alternatives to 3-Methyl-1H-Indazol-5-Amine Analogs
The choice of a core scaffold in drug design is pivotal and often involves considering bioisosteric replacements to optimize physicochemical and pharmacokinetic properties. For 3-methyl-1H-indazol-5-amine analogs, which are frequently explored as kinase inhibitors, several alternative heterocyclic systems can be considered.[7][8]
-
Indoles: As bioisosteres of indazoles, indoles share a similar bicyclic aromatic structure. They are also prevalent in kinase inhibitors. However, the indole nitrogen can be susceptible to metabolism, and its hydrogen-bonding properties differ from the pyrazole ring in indazoles.
-
Benzimidazoles: This scaffold offers a different arrangement of nitrogen atoms within the five-membered ring, which can alter the hydrogen bonding pattern and potentially improve metabolic stability.
-
Pyrrolopyridines and Pyrazolopyridines: These fused heterocyclic systems offer a wider range of possibilities for substitution and can modulate properties such as solubility and cell permeability, while also presenting different metabolic profiles.
The selection of an alternative scaffold should be guided by a thorough understanding of the target protein's binding site and the desired pharmacokinetic profile. Each class of compounds will have its own set of metabolic liabilities that need to be experimentally evaluated.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Safety Profile of 3-methyl-1H-indazol-5-amine Derivatives: An In Vitro Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 3-methyl-1H-indazol-5-amine derivatives as anticancer agents is an active area of research.[1] However, a critical aspect of drug development is the early assessment of a compound's safety profile. This guide provides a comparative analysis of the in vitro cytotoxicity of various 3-methyl-1H-indazol-5-amine derivatives, with a focus on their effects on non-cancerous human cells. The data presented here is crucial for identifying derivatives with a favorable therapeutic window, guiding lead optimization, and minimizing potential off-target toxicity.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of a series of 1H-indazole-3-amine derivatives against the human embryonic kidney cell line HEK-293.[2] A higher IC50 value indicates lower cytotoxicity and a better safety profile in this assay. The derivatives are broadly categorized based on the key substituent at the 3-position: mercapto acetamide and piperazine acetamide derivatives.
| Compound ID | Key Structural Moiety | IC50 against HEK-293 (µM) |
| 5k | Mercapto acetamide | 12.17 ± 2.85 |
| 6o | Piperazine acetamide | 33.20 ± 3.11 |
Data sourced from Wang et al., 2023.[2]
Key Observation:
The substitution at the 3-position of the 1H-indazole-3-amine core significantly influences the cytotoxicity of these compounds. The piperazine acetamide derivative (6o ) exhibited a considerably higher IC50 value against HEK-293 cells compared to the mercapto acetamide derivative (5k ).[2] This suggests that the piperazine moiety may contribute to a more favorable in vitro safety profile by reducing toxicity to non-cancerous cells. The authors of the study noted that the high toxicity of compound 5k might be attributable to the mercapto acetamide group.[2]
Experimental Protocols
The in vitro cytotoxicity data presented above was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases in metabolically active, living cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Human embryonic kidney cells (HEK-293) are seeded into 96-well plates at a predetermined optimal density.
-
The plates are incubated for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Stock solutions of the 3-methyl-1H-indazol-5-amine derivatives are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are made in a complete cell culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds.
-
The plates are then incubated for a specified exposure time (e.g., 48 or 72 hours).[5]
-
-
MTT Incubation:
-
After the treatment period, the medium containing the compounds is removed.
-
A solution of MTT (typically 0.5 mg/mL) in a serum-free medium is added to each well.
-
The plates are incubated for approximately 4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
-
Formazan Solubilization:
-
The MTT solution is carefully removed from the wells.
-
A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Mandatory Visualization
Below is a diagram illustrating the experimental workflow of the MTT cytotoxicity assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-methyl-1H-indazol-5-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-methyl-1H-indazol-5-amine based on publicly available data for this compound and general laboratory safety principles. A specific Safety Data Sheet (SDS) with comprehensive disposal protocols for this exact compound was not available at the time of writing. Therefore, 3-methyl-1H-indazol-5-amine should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Based on available information, 3-methyl-1H-indazol-5-amine is a hazardous compound requiring careful disposal to prevent harm to personnel and the environment.
Essential Safety and Handling Information
Hazard Identification:
3-methyl-1H-indazol-5-amine is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is "Warning"[1].
Personal Protective Equipment (PPE):
Before handling 3-methyl-1H-indazol-5-amine for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. Ensure no skin is exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Chemical and Physical Properties
A summary of the key quantitative data for 3-methyl-1H-indazol-5-amine is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem[1] |
| Molecular Weight | 147.18 g/mol | PubChem[1] |
| Appearance | Yellow to brown solid | ChemicalBook[3] |
| Melting Point | 232-233 °C | ChemBK[4] |
| Boiling Point (Predicted) | 376.4 ± 22.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemicalBook[3] |
Step-by-Step Disposal Protocol
The proper disposal of 3-methyl-1H-indazol-5-amine must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. The following procedure outlines the necessary steps for the collection and disposal of this hazardous waste.
1. Waste Segregation:
-
Treat all 3-methyl-1H-indazol-5-amine waste, including unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, as hazardous chemical waste.
-
This waste must be segregated from non-hazardous laboratory trash.
2. Waste Collection and Containment:
-
Solid Waste:
-
Carefully transfer any solid 3-methyl-1H-indazol-5-amine waste into a designated, chemically compatible, and leak-proof container with a secure lid.
-
Avoid generating dust during the transfer.
-
The container must be kept closed except when adding waste.
-
-
Contaminated Materials:
-
Place all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, into a separate, clearly labeled, and sealed waste bag or container.
-
3. Labeling of Waste Containers:
-
Affix a hazardous waste label to each container.
-
The label must clearly state "Hazardous Waste" and include the following information:
-
Chemical Name: 3-methyl-1H-indazol-5-amine
-
CAS Number: 90764-90-2
-
Hazard Pictograms: "Warning"
-
Generator's Name and Contact Information.
-
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area has secondary containment to prevent spills from spreading.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The final disposal must be carried out by a licensed and approved waste disposal company[5][6].
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 3-methyl-1H-indazol-5-amine
This guide provides immediate, essential safety and logistical information for the handling of 3-methyl-1H-indazol-5-amine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Chemical Identifier:
-
Name: 3-methyl-1H-indazol-5-amine
-
CAS Number: 90764-90-2
-
Molecular Formula: C₈H₉N₃
Hazard Identification and Personal Protective Equipment (PPE)
3-methyl-1H-indazol-5-amine is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. Must meet ANSI Z.87.1 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of after contact with the substance. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn. Long pants and closed-toe shoes are required. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator for particulates is necessary.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for handling the solid compound.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment (spatulas, weighing paper, containers) within the fume hood to minimize movement of the hazardous material.
-
Have a designated and properly labeled waste container ready for disposal of contaminated materials.
2. Handling and Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of 3-methyl-1H-indazol-5-amine powder within a chemical fume hood to control dust.
-
Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.
-
Avoid creating dust by handling the powder gently.
-
Close the primary container tightly after use.
3. Storage:
-
Store 3-methyl-1H-indazol-5-amine in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
For a small spill, and if properly trained and equipped, carefully sweep up the solid material, avoiding dust generation. Dampen the material with a suitable solvent if necessary to prevent it from becoming airborne.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing 3-methyl-1H-indazol-5-amine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain hazardous residue. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the label on the empty container before disposal in regular trash, if permitted by your institution.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[6]
Workflow for Safe Handling of 3-methyl-1H-indazol-5-amine
Caption: Workflow for the safe handling of 3-methyl-1H-indazol-5-amine.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
